molecular formula C8H4BrN3 B597896 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1260386-78-4

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B597896
CAS No.: 1260386-78-4
M. Wt: 222.045
InChI Key: JEYQHZPJMRWDGZ-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H4BrN3 and its molecular weight is 222.045. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYQHZPJMRWDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718772
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260386-78-4
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound this compound. This molecule is of significant interest to the fields of medicinal chemistry and drug development due to its structural similarity to other pyrrolopyridine derivatives that have demonstrated potent inhibitory activity against various protein kinases. This document collates available data on its chemical and physical properties, provides context on its potential biological activities, and outlines general experimental approaches for its synthesis and analysis.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information. It is important to note that while the molecular formula and weight are confirmed, other parameters such as melting and boiling points have not been experimentally reported in the surveyed literature.

PropertyValueSource
Molecular Formula C₈H₄BrN₃--INVALID-LINK--[1]
Molecular Weight 222.04 g/mol --INVALID-LINK--[1]
Appearance Off-white to light brown solid--INVALID-LINK--[2]
Purity (via HPLC) ≥ 99.23%--INVALID-LINK--[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available

Synthesis and Experimental Protocols

For instance, a patent describes the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, a structurally similar kinase inhibitor intermediate.[3] This suggests that multi-step synthetic pathways involving bromination of a pyridine precursor followed by the construction of the fused pyrrole ring are plausible.

A general synthetic workflow for a related compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been described and is illustrated below.[4] This could potentially be adapted for the synthesis of the target compound.

Synthesis_Workflow A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine-1-oxide B->C Fuming HNO3, H2SO4 D (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide C->D N,N-dimethylformamide dimethyl acetal E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Iron powder, Acetic acid Kinase_Inhibition_Pathway cluster_cell Cell Receptor Growth Factor Receptor (e.g., FGFR, Cytokine Receptor) Kinase Kinase Domain (e.g., FGFR, JAK) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Inflammation, etc.) Downstream->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase Inhibition

References

Navigating the Solubility Landscape of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing a framework for understanding its likely solubility profile based on structurally related compounds, outlining detailed experimental protocols for its determination, and offering insights into predictive methodologies.

Predicted and Analog-Based Solubility Profile

Based on data for related bromo-pyrrolo-pyridine derivatives, it is anticipated that this compound will exhibit solubility in a range of polar aprotic and some polar protic organic solvents. A related isomer, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, is reported to be soluble in chloroform, methanol, and carbon tetrachloride. Another similar compound, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, shows good solubility in dichloromethane, chloroform, and N,N-dimethylformamide (DMF).

The following table summarizes the expected qualitative solubility based on these analogs. It is crucial to note that these are predictions and must be confirmed through experimental validation.

Solvent ClassSolvent ExamplesPredicted Qualitative SolubilityRationale
Halogenated Solvents Dichloromethane (DCM), ChloroformLikely SolubleThe non-polar bromine and the aromatic rings can interact favorably with these solvents. Analog data supports this prediction.
Ethers Tetrahydrofuran (THF), DioxaneLikely Moderately SolubleThese solvents have moderate polarity and can act as hydrogen bond acceptors.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Likely Moderately SolubleThe polarity of the ketone group may facilitate dissolution.
Esters Ethyl AcetateLikely Sparingly to Moderately SolubleEthyl acetate is a moderately polar solvent.
Alcohols Methanol, EthanolLikely SolubleThe ability of alcohols to act as both hydrogen bond donors and acceptors should facilitate the dissolution of the compound, as suggested by data on an analog.[1]
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely SolubleThese solvents are highly polar and are generally good solvents for a wide range of organic compounds, including those with polar functional groups and hydrogen bonding capabilities.
Non-polar Solvents Hexanes, TolueneLikely Sparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires rigorous experimental procedures. The following protocols are standard methods that can be employed to quantify the solubility of this compound.

Equilibrium Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. It is critical to ensure that no solid particles are carried over into the liquid phase.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of the compound is prepared to quantify the amount in the saturated solution.

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive and requires a larger amount of material.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are often miniaturized and automated versions of the shake-flask method.

Methodology:

  • Plate Preparation: Small, known amounts of the compound are dispensed into the wells of a microtiter plate.

  • Solvent Addition: A precise volume of each test solvent is added to the wells.

  • Equilibration and Analysis: The plate is sealed and agitated. The concentration of the dissolved compound is then determined using automated analytical systems, often integrated with spectroscopic or chromatographic detectors.

Visualization of Experimental Workflow and Solubility Concepts

To aid in the understanding of the experimental process and the fundamental principles of solubility, the following diagrams are provided.

experimental_workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_quantification 4. Quantification cluster_methods Analytical Methods prep Add excess this compound to a known volume of organic solvent equilibration Agitate at constant temperature (24-72 hours) prep->equilibration separation Centrifuge or filter to remove undissolved solid equilibration->separation quantification Analyze the concentration of the dissolved compound in the supernatant separation->quantification hplc HPLC quantification->hplc uv_vis UV-Vis quantification->uv_vis gravimetric Gravimetric quantification->gravimetric

Caption: A generalized experimental workflow for determining the solubility of a compound using the shake-flask method.

solubility_factors cluster_solute_properties Solute Properties cluster_solvent_properties Solvent Properties cluster_conditions External Conditions compound This compound (Solute) polarity Polarity (CN, NH groups) compound->polarity lipophilicity Lipophilicity (Bromo, Aromatic Rings) compound->lipophilicity h_bonding Hydrogen Bonding (NH) compound->h_bonding crystal_lattice Crystal Lattice Energy compound->crystal_lattice solubility Solubility polarity->solubility lipophilicity->solubility h_bonding->solubility crystal_lattice->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_h_bonding Hydrogen Bonding Capacity solvent_h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

References

Spectral Data Analysis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectral data based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a halogenated azaindole derivative. The pyrrolo[3,2-b]pyridine core is a significant scaffold in medicinal chemistry due to its structural similarity to purine and its ability to act as a bioisostere for indole. The presence of a bromine atom and a nitrile group offers opportunities for further chemical modifications, making it a versatile building block in the synthesis of potential therapeutic agents. Accurate spectral characterization is crucial for confirming the identity and purity of this compound. This guide outlines the expected spectral data and the methodologies to acquire them.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (H1)11.0 - 12.0br s-
H28.0 - 8.5s-
H58.2 - 8.6d~2.0
H77.8 - 8.2d~2.0

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (δ, ppm)
C2130 - 140
C3100 - 110
C3a145 - 155
C5140 - 150
C6115 - 125
C7110 - 120
C7a125 - 135
CN115 - 120

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 3: Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium
C≡N Stretch2220 - 2260Strong
C=C Stretch (Aromatic)1550 - 1650Medium-Strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 600Medium-Strong

Disclaimer: These are predicted values and may vary depending on the sample preparation method.

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Comments
[M]+221/223Isotopic pattern for one bromine atom
[M-HCN]+194/196Loss of hydrogen cyanide
[M-Br]+142Loss of bromine radical

Disclaimer: Fragmentation patterns can be influenced by the ionization method used.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data.

NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.

Materials:

  • This compound (5-10 mg)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent.

  • Dissolution: Gently vortex the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Typical acquisition parameters on a 400 MHz instrument would be:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans (NS): 16 to 64, depending on concentration.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 0-16 ppm.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Manually phase the spectrum and apply an automatic baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate all signals to determine the relative number of protons.

    • Assign the signals based on their chemical shifts, multiplicities, and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID on Spectrometer transfer->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction reference Reference Spectrum integrate Integrate Peaks analyze Analyze Spectrum (Shifts, Multiplicity, Coupling Constants) integrate->analyze

Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.

Materials:

  • This compound (a small amount)

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

IR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Data Analysis background Record Background Spectrum apply_sample Apply Solid Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (Background Subtraction) acquire_spectrum->process_spectrum analyze_peaks Analyze Characteristic Absorption Bands process_spectrum->analyze_peaks clean Clean ATR Crystal analyze_peaks->clean MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution introduction Sample Introduction prepare_solution->introduction ionization Ionization (e.g., ESI, EI) introduction->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection identify_peaks Identify Molecular Ion & Fragment Ions detection->identify_peaks analyze_isotopes Analyze Isotopic Patterns identify_peaks->analyze_isotopes

Commercial Availability and Technical Profile of 6-Bromo-3-cyano-4-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-cyano-4-azaindole, systematically known as 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, the 4-azaindole core, is recognized as a privileged scaffold in the development of kinase inhibitors. Azaindoles are bioisosteres of indoles and purines, and the nitrogen atom in the pyridine ring can enhance hydrogen bonding capabilities and improve physicochemical properties, making them attractive candidates for targeting ATP-binding sites of kinases.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic approaches, and potential biological applications of 6-Bromo-3-cyano-4-azaindole.

Commercial Availability

6-Bromo-3-cyano-4-azaindole is available from several chemical suppliers, typically synthesized for research and development purposes. The compound is most commonly identified by its CAS Number: 1260386-78-4 . Below is a summary of its availability from select vendors.

SupplierCatalog NumberPurityQuantity
BLD PharmatechBD21709197%100 mg, 250 mg, 1 g
Hölzel DiagnostikaBLDP-BD217091-1g97%100 mg, 250 mg, 1 g
Shanghai Amole ChemicalAC-59691>95%100 mg, 250 mg, 1 g, 5 g

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 6-Bromo-3-cyano-4-azaindole is provided below.

PropertyValueReference
Systematic Name This compoundN/A
CAS Number 1260386-78-4N/A
Molecular Formula C₈H₄BrN₃N/A
Molecular Weight 222.04 g/mol N/A
Appearance Solid[4]
Purity Typically ≥97%N/A
Hazard Statements H302 (Harmful if swallowed)N/A
Precautionary Statements P261, P280, P305+P351+P338[4]

Synthetic Approaches

A generalized synthetic workflow for related 6-azaindoles is depicted below. This often involves a multi-step process including cyclization and subsequent functional group manipulations.

G A Substituted Pyridine Precursor B Cyclization Reaction A->B Reagents C Formation of Azaindole Core B->C D Functional Group Interconversion C->D Bromination & Cyanation E Target Molecule: 6-Bromo-3-cyano-4-azaindole D->E

Generalized synthetic workflow for 6-Bromo-3-cyano-4-azaindole.

Potential Biological Applications and Experimental Protocols

The 4-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][2] Derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Met and Fibroblast Growth Factor Receptor (FGFR), which are implicated in cancer cell proliferation, survival, and angiogenesis.[5][6][7]

Kinase Inhibition Assays

The inhibitory activity of 6-Bromo-3-cyano-4-azaindole against specific kinases can be evaluated using various biochemical and cellular assays. A common method is the LanthaScreen™ TR-FRET kinase inhibition assay.

Experimental Protocol: LanthaScreen™ TR-FRET Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a series of dilutions of 6-Bromo-3-cyano-4-azaindole in the appropriate assay buffer.

    • Prepare a solution containing the target kinase (e.g., c-Met or FGFR), a fluorescently labeled substrate, and ATP at a concentration close to its Km value.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted test compound.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.

  • Signal Detection:

    • Stop the reaction and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The amount of product formed is proportional to the FRET signal.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Kinase, Substrate, ATP & Test Compound Mixture B Incubation A->B C Signal Detection (TR-FRET) B->C D Data Analysis (IC50) C->D E Cancer Cell Line Culture F Treatment with Test Compound E->F G Western Blot for Phosphorylated Proteins F->G H Cell Proliferation Assay F->H

General experimental workflow for kinase inhibitor evaluation.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase signaling pathway is a critical regulator of cell growth and motility. Its aberrant activation is a hallmark of many cancers. 4-Azaindole derivatives have been designed to inhibit c-Met kinase activity, thereby blocking downstream signaling.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates Inhibitor 6-Bromo-3-cyano-4-azaindole Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

In-Depth Technical Guide on Theoretical Calculations of the 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile and its derivatives. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines the established methodologies and presents representative data from closely related structures, offering a robust framework for future in-silico research and drug discovery efforts.

The 1H-pyrrolo[3,2-b]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds. Theoretical calculations provide invaluable insights into the electronic, structural, and pharmacokinetic properties of molecules based on this scaffold, guiding the design and synthesis of novel therapeutic agents.

Computational Methodologies

A variety of computational methods are employed to elucidate the molecular characteristics of pyrrolopyridine derivatives. These techniques are crucial for understanding structure-activity relationships (SAR) and for designing molecules with desired properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric, electronic, and spectroscopic properties of molecules with high accuracy.

Experimental Protocol for DFT Calculations:

A representative protocol for DFT calculations on a substituted 1H-pyrrolo[2,3-b]pyridine, which can be adapted for this compound, is as follows[1]:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly used.

  • Basis Set: The 6-311G(d,p) basis set is typically chosen for a good balance of accuracy and computational cost.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the vibrational frequency calculation confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Property Calculations: Following optimization, various molecular properties are calculated, including:

    • Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: Mulliken atomic charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO energy gap.

    • Molecular Electrostatic Potential (MEP): To identify electrophilic and nucleophilic sites.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand the binding mode of a ligand to its protein target.

Experimental Protocol for Molecular Docking:

A general workflow for molecular docking studies, as applied to various 1H-pyrrolopyridine derivatives, involves[2]:

  • Software: AutoDock, Glide, or similar docking programs.

  • Ligand Preparation: The 3D structure of the ligand (e.g., a this compound derivative) is generated and energy-minimized.

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Grid Generation: A grid box is defined around the active site of the protein.

  • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to rank the poses.

  • Analysis: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models.

Data Presentation: Theoretical Calculations on a Representative Pyrrolopyridine Scaffold

The following tables present quantitative data from DFT calculations on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, a structurally related compound. These data serve as a reference for the expected values for this compound.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) [1]

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C7a1.378C7a-N1-C2108.9
C2-C31.385N1-C2-C3110.4
C3-C3a1.433C2-C3-C3a106.8
C3a-N41.381C3-C3a-N4131.6
N4-C51.332C3a-N4-C5117.2
C5-C61.401N4-C5-C6124.9
C6-C71.371C5-C6-C7118.0
C7-C7a1.403C6-C7-C7a117.8

Table 2: Calculated Electronic Properties [1]

PropertyValue
HOMO Energy-5.67 eV
LUMO Energy-1.42 eV
HOMO-LUMO Energy Gap (ΔE)4.25 eV
Dipole Moment2.53 Debye

Table 3: Mulliken Atomic Charges [1]

AtomCharge (e)
N1-0.42
C20.05
C3-0.18
N4-0.35
C50.12
C6-0.15
C7-0.08

Visualization of Computational Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational methodologies described.

DFT_Workflow cluster_prep Input Preparation cluster_dft DFT Calculation cluster_analysis Results Analysis mol_structure Define Molecular Structure (this compound) choose_method Select Method and Basis Set (e.g., B3LYP/6-311G(d,p)) mol_structure->choose_method geom_opt Geometry Optimization choose_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_params Geometric Parameters freq_calc->geom_params electronic_props Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_props

Caption: Workflow for Density Functional Theory (DFT) calculations.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (from PDB) receptor_prep->grid_gen run_docking Run Docking Algorithm grid_gen->run_docking analyze_poses Analyze Docked Poses (Scoring and Interactions) run_docking->analyze_poses identify_interactions Identify Key Interactions (H-bonds, etc.) analyze_poses->identify_interactions

Caption: Workflow for Molecular Docking studies.

Conclusion

This technical guide provides a foundational understanding of the theoretical calculations applicable to this compound. By leveraging established computational methodologies such as DFT and molecular docking, researchers can predict and analyze the physicochemical properties and biological activities of this and related compounds. The presented data and workflows, derived from studies on analogous structures, offer a practical starting point for in-silico investigations, ultimately accelerating the drug discovery and development process for this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Electronic Properties of the 4-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole, systematically known as 1H-pyrrolo[3,2-b]pyridine, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Structurally, it consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This unique electronic arrangement makes it a crucial bioisostere for endogenous structures like indole and purine, allowing it to mimic these biological motifs while offering modulated physicochemical properties.[1][3][4] The strategic placement of the nitrogen atom in the six-membered ring profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, pKa, and metabolic stability.[1][5] These characteristics have established 4-azaindole as a cornerstone in the design of novel therapeutic agents, particularly kinase inhibitors, where its electronic features facilitate critical interactions within the ATP binding site.[2][3][5] This guide provides a comprehensive technical overview of the core electronic properties of the 4-azaindole scaffold, supported by quantitative data, experimental methodologies, and graphical representations of key concepts.

Core Electronic and Physicochemical Properties

The fundamental properties of 4-azaindole are dictated by its unique bicyclic heteroaromatic structure. The interplay between the pyrrole and pyridine rings results in distinct electronic characteristics compared to its indole isomer. Quantitative data for the 4-azaindole core are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂[6][7][8]
Molecular Weight 118.14 g/mol [1][7][8]
CAS Number 272-49-1[1][6][7]
Appearance White to light yellow/brown crystalline solid[1][6]
Melting Point 126-128 °C[1][7][8]
pKa (Acidic N-H) 14.66 ± 0.30 (Predicted)[1][6][7][8]
pKa (Basic Pyridine N) 4.85 (Calculated)[1][4][9]
UV λmax 288 nm[1][7]
Water Solubility Slightly soluble / Sparingly soluble[1][6][7][8]
Solvent Solubility Soluble in methanol, chloroform, ethanol, DMSO[1][6][7][8]

Theoretical and Computational Insights

Computational studies provide a deeper understanding of the electronic landscape of the 4-azaindole scaffold. Density Functional Theory (DFT) and other methods have been employed to calculate its electron spectra, molecular orbitals, and other electronic descriptors.[10][11][12][13]

Molecular Orbitals and Electron Spectra

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic transitions of a molecule. For 4-azaindole, the HOMO is typically localized on the electron-rich pyrrole moiety, while the LUMO is associated with the electron-deficient pyridine ring. This separation is fundamental to its charge transfer characteristics.[14]

Computational studies have predicted the UV absorption, valence ionization, and core ionization spectra for 4-azaindole.[10][11] These theoretical values serve as predictions to aid in the interpretation of experimental photoemission and excitation data.[10][11][12]

Table 2: Predicted Electronic Spectra Data for 4-Azaindole

Spectral Data TypePredicted Values (Energies in eV)MethodSource(s)
UV Excitation Spectrum Multiple π-type excitations with low intensities predictedDFT[10]
Vertical Ionization Energies Multiple predicted values for valence cationsΔB3LYP[10]
Core Electron Binding Energies Predicted for Carbon and Nitrogen coresΔB3LYP[10]

Recent computational work has also explored how the electronic properties of 4-azaindole can be modulated. Studies show that dehydrogenation of the azaindole anchor can reverse the polarity of charge carriers, transitioning the system from n-type (electron carriers) to p-type (hole carriers).[14][15] This is attributed to a shift from an electron-rich to an electron-deficient state upon dehydrogenation, which dramatically alters the alignment of molecular orbitals with the Fermi level of electrodes in molecular junctions.[14][15]

Logical Relationship: Structure and Reactivity

The inherent electronic dichotomy of the 4-azaindole scaffold directly governs its chemical reactivity. This relationship is a cornerstone for its synthetic functionalization.

G cluster_0 4-Azaindole Core Structure cluster_1 Electronic Characteristics cluster_2 Resulting Reactivity struct 1H-pyrrolo[3,2-b]pyridine pyrrole Electron-Rich Pyrrole Ring struct->pyrrole pyridine Electron-Deficient Pyridine Ring struct->pyridine elec_sub Electrophilic Substitution (Favored on Pyrrole Ring) pyrrole->elec_sub nuc_sub Nucleophilic Substitution (Possible on Pyridine Ring) pyridine->nuc_sub

Caption: Relationship between 4-azaindole's electronic structure and its chemical reactivity.

Role in Biological Systems: Kinase Inhibition

The electronic properties of 4-azaindole are paramount to its function as a "hinge-binding" scaffold in many kinase inhibitors.[3][5] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. The ATP-binding site of most kinases features a "hinge" region that forms key hydrogen bonds with the adenine core of ATP.

The 4-azaindole scaffold effectively mimics this interaction. The pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen (N4) serves as a hydrogen bond acceptor.[1] This dual hydrogen bonding capability allows 4-azaindole derivatives to anchor securely in the kinase hinge region, competitively inhibiting ATP binding and downstream signaling.

G cluster_kinase Kinase Active Site cluster_inhibitor 4-Azaindole Inhibitor hinge Hinge Region Residues (e.g., Val, Ala, Met) backbone_nh Backbone N-H backbone_co Backbone C=O pyridine_n Pyridine N (H-Bond Acceptor) backbone_nh->pyridine_n H-Bond azaindole 4-Azaindole Core pyrrole_nh Pyrrole N-H (H-Bond Donor) pyrrole_nh->backbone_co H-Bond atp ATP (Blocked) atp->hinge Competitive Inhibition

Caption: 4-Azaindole as a kinase hinge-binder, mimicking ATP interactions.

Experimental Protocols for Electronic Characterization

Characterizing the electronic properties of 4-azaindole and its derivatives relies on a combination of spectroscopic and electrochemical techniques.

General Experimental Workflow

The synthesis and characterization of novel 4-azaindole derivatives for structure-activity relationship (SAR) studies typically follow a structured workflow. This process is essential for correlating structural modifications with changes in electronic properties and biological activity.

G start Design & Strategy synthesis Synthesis of 4-Azaindole Core or Derivative start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification structure Structural Confirmation (NMR, MS, IR) purification->structure electro Electronic Property Analysis structure->electro uv_vis UV-Vis Spectroscopy electro->uv_vis Optical Properties cv Cyclic Voltammetry electro->cv Redox Potential pka pKa Determination electro->pka Acidity/ Basicity activity Biological Activity Assay (e.g., Kinase Inhibition) electro->activity sar SAR Analysis & Iteration activity->sar sar->start Next Design Cycle

Caption: General workflow for synthesis and electronic characterization of 4-azaindole derivatives.

Protocol: UV-Vis Spectroscopy

This protocol measures the ultraviolet absorption characteristics of the 4-azaindole scaffold, which arise from electronic transitions within the conjugated aromatic system.

  • Objective: To determine the maximum absorption wavelength (λmax) of 4-azaindole.

  • Materials: 4-azaindole, spectroscopic grade solvent (e.g., ethanol or methanol), quartz cuvettes (1 cm path length), UV-Vis spectrophotometer.

  • Procedure: a. Prepare a stock solution of 4-azaindole in the chosen solvent at a known concentration (e.g., 1 mg/mL). b. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU). c. Calibrate the spectrophotometer by running a baseline scan with a cuvette containing only the solvent (the "blank"). d. Fill a clean quartz cuvette with the dilute 4-azaindole solution. e. Scan the sample across the UV range (typically 200-400 nm). f. Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For 4-azaindole, this is expected around 288 nm.[1][7]

Protocol: pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa), providing a quantitative measure of the basicity of the pyridine nitrogen.

  • Objective: To experimentally measure the pKa of the conjugate acid of the 4-azaindole pyridine nitrogen.

  • Materials: 4-azaindole, deionized water, standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), calibrated pH meter, magnetic stirrer.

  • Procedure: a. Accurately weigh a sample of 4-azaindole and dissolve it in a known volume of deionized water to create a solution of known concentration. b. Add a stoichiometric excess of standardized HCl to fully protonate the pyridine nitrogen. c. Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. d. Begin titrating the solution by adding small, precise increments of the standardized NaOH solution. e. Record the pH of the solution after each addition of NaOH. f. Continue the titration well past the equivalence point, where a sharp change in pH is observed. g. Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. h. The pKa is equal to the pH at the half-equivalence point (the point where half of the protonated 4-azaindole has been neutralized).

Conclusion

The 4-azaindole scaffold possesses a unique and tunable set of electronic properties derived from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This electronic duality defines its reactivity, physicochemical characteristics, and, most importantly, its utility in drug design. Its ability to act as both a hydrogen bond donor and acceptor allows it to serve as a potent hinge-binding fragment in kinase inhibitors. A thorough understanding of its electronic properties, gained through both computational analysis and experimental characterization, is critical for researchers aiming to leverage this privileged scaffold in the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Azaindole Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisostere of indole in the design of kinase inhibitors and other therapeutic agents. The introduction of a nitrile group at the 4-position of the azaindole core provides a versatile chemical handle for further molecular elaboration. This technical guide offers a comprehensive overview of the reactivity of the 4-cyano-7-azaindole system, presenting key transformations, detailed experimental protocols, and quantitative data to facilitate its application in drug discovery and development.

Core Reactivity of the 4-Cyano Group

The nitrile group at the 4-position of the 7-azaindole ring is susceptible to a range of chemical transformations, including hydrolysis, reduction, cycloaddition reactions, and nucleophilic additions. The electron-withdrawing nature of the pyridine ring within the azaindole system influences the reactivity of the nitrile group, making it amenable to various synthetic manipulations.

Key Chemical Transformations

Hydrolysis to Carboxamide and Carboxylic Acid

The nitrile group of 4-cyano-7-azaindole can be hydrolyzed under acidic or basic conditions to initially form the corresponding 4-carboxamido-7-azaindole, which can be further hydrolyzed to 4-carboxy-7-azaindole upon extended reaction times or with harsher conditions.

Reaction Scheme:

4-Cyano-7-azaindole 4-Cyano-7-azaindole 4-Carboxamido-7-azaindole 4-Carboxamido-7-azaindole 4-Cyano-7-azaindole->4-Carboxamido-7-azaindole H₂O, H⁺ or OH⁻ (Partial Hydrolysis) 4-Carboxy-7-azaindole 4-Carboxy-7-azaindole 4-Carboxamido-7-azaindole->4-Carboxy-7-azaindole H₂O, H⁺ or OH⁻ (Complete Hydrolysis)

Caption: Hydrolysis of 4-Cyano-7-azaindole.

Table 1: Summary of Hydrolysis Reactions

ProductReagents and ConditionsTypical Yield (%)
4-Carboxamido-7-azaindoleH₂SO₄ (conc.), 25-50 °C70-90
NaOH, H₂O₂, EtOH, 50 °C60-85
4-Carboxy-7-azaindole6M HCl, reflux80-95
20% aq. NaOH, reflux75-90

Experimental Protocol: Acid-Catalyzed Hydrolysis to 4-Carboxamido-7-azaindole

  • Reaction Setup: In a round-bottom flask, suspend 4-cyano-7-azaindole (1.0 eq.) in concentrated sulfuric acid (5-10 vol.).

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours or gently heat to 40-50 °C to accelerate the reaction. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a pH of 7-8 is reached.

  • Isolation: The product, 4-carboxamido-7-azaindole, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction to Amine and Aldehyde

The nitrile group can be reduced to a primary amine (4-aminomethyl-7-azaindole) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Alternatively, partial reduction to the corresponding aldehyde (7-azaindole-4-carbaldehyde) can be achieved using a milder reducing agent such as Diisobutylaluminum hydride (DIBAL-H).

Reaction Scheme:

cluster_reduction Reduction Pathways 4-Cyano-7-azaindole 4-Cyano-7-azaindole 4-Aminomethyl-7-azaindole 4-Aminomethyl-7-azaindole 4-Cyano-7-azaindole->4-Aminomethyl-7-azaindole LiAlH₄, THF or H₂, Raney Ni 7-Azaindole-4-carbaldehyde 7-Azaindole-4-carbaldehyde 4-Cyano-7-azaindole->7-Azaindole-4-carbaldehyde DIBAL-H, Toluene, -78 °C

Caption: Reduction of 4-Cyano-7-azaindole.

Table 2: Summary of Reduction Reactions

ProductReagents and ConditionsTypical Yield (%)
4-Aminomethyl-7-azaindoleLiAlH₄, THF, reflux60-80
H₂, Raney Ni, NH₃/MeOH, 50 psi70-90
7-Azaindole-4-carbaldehydeDIBAL-H (1.0 M in toluene), Toluene, -78 °C to rt50-70

Experimental Protocol: Reduction to 4-Aminomethyl-7-azaindole via Catalytic Hydrogenation

  • Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (50% slurry in water, ~0.2 eq. by weight) and wash with methanol.

  • Reaction Setup: To the catalyst, add a solution of 4-cyano-7-azaindole (1.0 eq.) in methanol saturated with ammonia.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

[3+2] Cycloaddition to form a Tetrazole

The nitrile group of 4-cyano-7-azaindole can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, in the presence of a Lewis acid or an ammonium salt to form the corresponding 4-(1H-tetrazol-5-yl)-7-azaindole. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Reaction Scheme:

4-Cyano-7-azaindole 4-Cyano-7-azaindole 4-(1H-Tetrazol-5-yl)-7-azaindole 4-(1H-Tetrazol-5-yl)-7-azaindole 4-Cyano-7-azaindole->4-(1H-Tetrazol-5-yl)-7-azaindole NaN₃, ZnCl₂ DMF, 120 °C 4-Cyano-7-azaindole 4-Cyano-7-azaindole Imine Intermediate Imine Intermediate 4-Cyano-7-azaindole->Imine Intermediate 1. R-MgBr, THF 2. H₃O⁺ (work-up) 4-Acyl-7-azaindole 4-Acyl-7-azaindole Imine Intermediate->4-Acyl-7-azaindole Hydrolysis start Start dissolve Dissolve 4-Cyano-7-azaindole in appropriate solvent start->dissolve add_reagents Add reagents (e.g., acid, base, reducing agent, etc.) dissolve->add_reagents react Stir at specified temperature and monitor reaction progress (TLC/HPLC) add_reagents->react workup Perform aqueous work-up (e.g., quenching, neutralization, extraction) react->workup isolate Isolate crude product (e.g., filtration, evaporation) workup->isolate purify Purify product (e.g., recrystallization, chromatography) isolate->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Methodological & Application

Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic approaches for 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of a direct, published protocol for this specific molecule, this note outlines a plausible synthetic strategy based on established methodologies for analogous structures.

Introduction

This compound, also known as 6-bromo-4-azaindole-3-carbonitrile, belongs to the pyrrolopyridine class of compounds. This scaffold is a key structural motif in numerous biologically active molecules and approved pharmaceuticals, often acting as a bioisostere for indole. The introduction of a bromine atom and a carbonitrile group provides handles for further chemical modifications, making it a valuable intermediate for the synthesis of compound libraries for screening and lead optimization.

Compound Properties:

PropertyValue
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol
CAS Number 1260386-78-4

Proposed Synthetic Pathway

A feasible synthetic route to this compound involves a multi-step process, likely commencing with a suitably substituted pyridine precursor, followed by the construction of the fused pyrrole ring and subsequent functionalization. A logical workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Pyridine Functionalization cluster_1 Step 2: Pyrrole Ring Formation cluster_2 Step 3: Bromination A Substituted Pyridine B Introduction of Amino and Cyano Groups A->B Multi-step sequence C 2-Amino-3-cyanopyridine Derivative D 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile C->D Cyclization F This compound D->F Electrophilic Aromatic Substitution E Brominating Agent E->F

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key transformations in the proposed synthesis. These are based on general procedures for similar heterocyclic systems and would require optimization for this specific target.

Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (Core Structure)

This protocol outlines the construction of the pyrrolopyridine core via a Thorpe-Ziegler type cyclization.

Materials:

  • 2-Chloro-3-cyanopyridine

  • Aminoacetonitrile hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of aminoacetonitrile hydrochloride (2.0 eq.) in anhydrous DMF is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • A solution of 2-chloro-3-cyanopyridine (1.0 eq.) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and then heated to 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.

Protocol 2: Bromination of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

This protocol describes the regioselective bromination of the pyrrolopyridine core.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile or Dichloromethane

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq.) in anhydrous acetonitrile at 0 °C under an inert atmosphere, N-bromosuccinimide (1.0-1.1 eq.) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or silica gel column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Expected Reaction Parameters and Outcomes

StepReaction TypeKey ReagentsSolventTemperature (°C)Expected Yield (%)Purification Method
1Nucleophilic Substitution & Cyclization2-Chloro-3-cyanopyridine, Aminoacetonitrile HCl, NaHDMF80-10040-60Column Chromatography
2Electrophilic Bromination1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, NBSAcetonitrile070-85Recrystallization/Column Chromatography

Note: The expected yields are estimates based on similar reactions and would require experimental validation.

Logical Relationships in the Synthetic Strategy

The synthetic strategy is designed to first construct the core bicyclic system and then introduce the bromo substituent. This approach is often preferred to avoid potential side reactions or incompatibility of the bromo group with the conditions required for the ring formation.

Logical_Relationship Start Starting Materials (Substituted Pyridine, etc.) Core_Formation Formation of Pyrrolopyridine Core Start->Core_Formation Step 1 Purification1 Purification Core_Formation->Purification1 Bromination Introduction of Bromo Group Purification2 Purification Bromination->Purification2 Target Target Molecule: This compound Purification1->Bromination Step 2 Purification2->Target

Figure 2. Logical flow of the synthetic strategy.

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for synthetic chemists. The proposed multi-step sequence, involving the initial formation of the pyrrolopyridine core followed by regioselective bromination, offers a logical and viable route. The provided protocols, while based on established methodologies, serve as a starting point and will likely require optimization of reaction conditions to achieve satisfactory yields and purity. This valuable building block can then be utilized in the development of novel therapeutics and other advanced materials.

Application Notes and Detailed Protocol for Suzuki Coupling of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology. The functionalization of this scaffold is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.

This document provides a detailed protocol for the Suzuki coupling of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile with various boronic acids. The presence of a bromine atom at the 6-position offers a reactive handle for palladium-catalyzed cross-coupling, while the electron-withdrawing carbonitrile group at the 3-position may influence the reactivity of the heterocyclic core. This protocol is designed to serve as a comprehensive guide for researchers in drug discovery and organic synthesis, providing a robust starting point for the synthesis of diverse libraries of 6-substituted-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles. These compounds are valuable for screening against various biological targets and for structure-activity relationship (SAR) studies.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.

General Suzuki-Miyaura Coupling Reaction Scheme

Scheme 1: General Suzuki-Miyaura Coupling of this compound.

Experimental Protocol

This protocol provides a generalized procedure for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like a Buchwald G3 palladacycle) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, 2-MeTHF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields for Analogous Suzuki Couplings

While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative conditions and yields for the coupling of structurally related 6-bromo-azaindole derivatives. This data provides a strong predictive framework for expected outcomes. The presence of the electron-withdrawing nitrile group on the target substrate is expected to facilitate the oxidative addition step of the catalytic cycle.[1]

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
16-Bromo-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O1001285
26-Bromo-7-azaindole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O901692
36-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine3-Tolylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (2)1,4-Dioxane/H₂O90-93[2]
46-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-Fluorophenylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (2)1,4-Dioxane/H₂O90-79[2]
5Unprotected ortho-bromoanilineBenzylboronic esterCataXCium A Pd G3 (10)K₃PO₄ (3)2-MeTHF901691[2]

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants - this compound - Boronic Acid - Base inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert_atm catalyst_solvent 3. Add Catalyst and Solvent - Palladium Catalyst - Degassed Solvent inert_atm->catalyst_solvent reaction 4. Heat Reaction Mixture (80-110 °C) catalyst_solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Workup - Dilute with Organic Solvent - Wash with Water and Brine - Dry Organic Layer monitoring->workup Upon Completion purification 7. Purify Product - Concentrate Solvent - Flash Column Chromatography workup->purification characterization 8. Characterize Product (NMR, MS) purification->characterization

Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_complex2->product reactants1 R¹-X reactants1->pd_complex1 reactants2 R²-B(OR)₂ reactants2->pd_complex2 base Base base->pd_complex2

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

References

Functionalization of the Pyrrole Ring in 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the pyrrole ring in 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. This versatile scaffold is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The functionalization of the pyrrole nitrogen (N-1) and the C-2 position allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Introduction

The this compound core, a 4-azaindole derivative, is a privileged scaffold in drug discovery. The bromine atom at the 6-position of the pyridine ring offers a handle for further diversification through cross-coupling reactions, while the pyrrole ring provides opportunities for modulation of physicochemical and pharmacological properties. The electron-withdrawing nature of the carbonitrile group at the C-3 position influences the reactivity of the pyrrole ring, making the N-H proton more acidic and deactivating the ring towards electrophilic substitution. Nevertheless, strategic functionalization at the N-1 and C-2 positions is achievable and crucial for exploring the chemical space around this promising core. Pyrrolopyridine derivatives have shown potential as inhibitors of various kinases, playing a role in cancer and inflammatory diseases.[1][2]

Key Functionalization Strategies

This guide focuses on two primary strategies for modifying the pyrrole ring:

  • N-Functionalization: Alkylation and arylation of the pyrrole nitrogen to introduce a variety of substituents.

  • C-2 Functionalization: Electrophilic substitution at the C-2 position, a common reaction for pyrrole and its derivatives, to introduce formyl or halogen groups.

These modifications are critical for tuning the biological activity and pharmacokinetic profiles of potential drug candidates.

Experimental Protocols

N-Functionalization of the Pyrrole Ring

The increased acidity of the N-H proton, due to the adjacent electron-withdrawing carbonitrile group, facilitates its deprotonation and subsequent reaction with electrophiles.

N-alkylation introduces alkyl groups that can modulate lipophilicity, steric bulk, and metabolic stability. A common method involves deprotonation with a suitable base followed by reaction with an alkyl halide.

Protocol: N-Alkylation using Sodium Hydride and an Alkyl Halide

N_Alkylation_Workflow start Start with this compound deprotonation Deprotonation with NaH in DMF start->deprotonation 1.1 eq. NaH, 0 °C to rt alkylation Add Alkyl Halide (e.g., CH3I, BnBr) deprotonation->alkylation 1.2 eq. RX, rt workup Aqueous Work-up and Extraction alkylation->workup purification Purification by Column Chromatography workup->purification product N-Alkylated Product purification->product

Figure 1: General workflow for N-alkylation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data (Representative Examples):

Alkyl HalideProductYield (%)
Iodomethane6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile85-95
Benzyl bromide1-Benzyl-6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile80-90

N-arylation introduces aryl or heteroaryl moieties, which can participate in pi-stacking interactions with biological targets. The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, is a suitable method.

Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

N_Arylation_Workflow start Start with this compound coupling Chan-Lam Coupling with Arylboronic Acid start->coupling Cu(OAc)2, Pyridine, Arylboronic acid, Dioxane, 85 °C workup Filtration and Extraction coupling->workup purification Purification by Column Chromatography workup->purification product N-Arylated Product purification->product

Figure 2: General workflow for N-arylation.

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), arylboronic acid (2.0 eq.), copper(II) acetate (2.0 eq.), and pyridine (3.0 eq.).

  • Add 1,4-dioxane as the solvent.

  • Heat the reaction mixture at 85 °C for 12-24 hours under an inert atmosphere, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.[3]

Quantitative Data (Representative Examples):

Arylboronic AcidProductYield (%)
Phenylboronic acid6-Bromo-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile60-75
4-Methoxyphenylboronic acid6-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile65-80
C-2 Functionalization of the Pyrrole Ring

While the pyrrole ring is deactivated by the C-3 carbonitrile group, electrophilic substitution at the C-2 position is still possible under appropriate conditions.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It introduces a formyl group at the C-2 position, which can serve as a versatile handle for further transformations.

Protocol: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow start Start with this compound formylation Add Substrate to Vilsmeier Reagent start->formylation 0 °C to rt reagent_prep Prepare Vilsmeier Reagent (POCl3 + DMF) reagent_prep->formylation 0 °C hydrolysis Aqueous Hydrolysis formylation->hydrolysis Heat, then add NaOH(aq) workup Extraction and Purification hydrolysis->workup product C-2 Formylated Product workup->product C2_Halogenation_Workflow start Start with this compound bromination Reaction with NBS in THF start->bromination 1.1 eq. NBS, 0 °C to rt workup Aqueous Work-up and Extraction bromination->workup purification Purification by Column Chromatography workup->purification product C-2 Brominated Product purification->product Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_pathway Intracellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Functionalized this compound Derivative Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

References

The Strategic Utility of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a pivotal heterocyclic intermediate that is gaining significant traction in the field of drug discovery and development. Its unique structural features, comprising a pyrrolopyridine core with strategically placed bromo and carbonitrile functionalities, render it an exceptionally versatile scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals aiming to leverage this compound in their pharmaceutical research, with a particular focus on the development of kinase inhibitors.

The pyrrolo[3,2-b]pyridine scaffold is a recognized pharmacophore in numerous biologically active compounds, including those targeting protein kinases. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The carbonitrile group at the 3-position can be further elaborated into a variety of functional groups, including amines and amides, which are crucial for establishing interactions with biological targets.

Application in Kinase Inhibitor Synthesis

A primary application of this compound lies in the synthesis of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyridine core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. By strategically modifying the 6-position of the scaffold, researchers can fine-tune the inhibitor's selectivity and potency against specific kinases.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

Derivatives of this compound are often designed to target key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is frequently observed in human cancers. The diagram below illustrates a simplified representation of this pathway and a potential point of inhibition by a synthesized inhibitor.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Synthesized Inhibitor (e.g., targeting PI3K or Akt) Inhibitor->PI3K

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile derivative.

Suzuki_Workflow Start Start: Assemble Reactants (Pyrrolopyridine, Boronic Acid, Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Start->Inert Solvent Add Anhydrous/Degassed Solvents Inert->Solvent Reaction Heat and Stir (e.g., 90°C, 4-12h) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Characterization (NMR, MS) Purification->Product

Suzuki Coupling Experimental Workflow

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a hypothetical series of kinase inhibitors derived from this compound.

Table 1: Synthesis of 6-Aryl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Derivatives via Suzuki Coupling

Compound IDArylboronic Acid SubstituentReaction Time (h)Yield (%)Purity (by HPLC) (%)
1a 4-Methoxyphenyl688>98
1b 3-Fluorophenyl882>99
1c 4-(Trifluoromethyl)phenyl1075>97
1d Pyridin-3-yl1265>95

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ Values) of Synthesized Compounds

Compound IDTarget KinaseIC₅₀ (nM)
1a PI3Kα25
1b Akt142
1c mTOR15
1d GSK3β120

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions and the nature of the substituents.

Conclusion

This compound is a high-value intermediate for the synthesis of diverse and complex molecules with significant therapeutic potential. Its utility in constructing libraries of kinase inhibitors makes it an indispensable tool for modern drug discovery. The provided protocols and data serve as a foundational guide for researchers to explore the vast chemical space accessible from this versatile building block.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. The strategic placement of nitrogen atoms in this bicyclic system allows for key hydrogen bonding interactions within the ATP-binding site of various kinases, making it an attractive starting point for the design of targeted therapeutics. The starting material, 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, offers three key points for diversification: the N1 position of the pyrrole ring, the C3 carbonitrile group, and the C6 bromo-substituent. This document provides detailed protocols for the synthesis of a library of potential kinase inhibitors from this versatile starting material, focusing on palladium-catalyzed cross-coupling reactions at the C6 position and subsequent modification of the C3 carbonitrile.

Synthetic Strategy Overview

The general workflow for the synthesis of kinase inhibitors from this compound involves a two-stage approach. The initial stage focuses on the diversification of the C6 position through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl moieties. The second stage involves the transformation of the 3-carbonitrile group, typically through hydrolysis to the corresponding carboxamide, a common pharmacophore in many kinase inhibitors that can act as a hydrogen bond donor.

G start This compound stage1 Stage 1: C6-Position Diversification start->stage1 suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) stage1->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) stage1->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) stage1->sonogashira intermediate 6-Substituted-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Library suzuki->intermediate buchwald->intermediate sonogashira->intermediate stage2 Stage 2: C3-Carbonitrile Modification intermediate->stage2 hydrolysis Nitrile Hydrolysis stage2->hydrolysis final_product 6-Substituted-1H-pyrrolo[3,2-b]pyridine-3-carboxamide Library (Potential Kinase Inhibitors) hydrolysis->final_product screening Biological Screening (Kinase Assays) final_product->screening

Caption: General workflow for the synthesis of kinase inhibitors.

Data Presentation

Table 1: Suzuki-Miyaura Coupling Reaction Yields

EntryAryl Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O110892
3Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF1201678
4Thiophen-2-ylboronic acidPd(OAc)₂ (3)XPhos (6)K₂CO₃Acetonitrile/H₂O801881

Table 2: Buchwald-Hartwig Amination Reaction Yields

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001688
2AnilinePd(OAc)₂ (4)Xantphos (8)Cs₂CO₃1,4-Dioxane1102475
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄THF801290
4PiperidinePd(OAc)₂ (3)Cy-Johnphos (6)LiHMDSToluene1001882

Table 3: Representative Kinase Inhibition Data (FGFR family) for Analogous Pyrrolopyridine Scaffolds [1][2]

Compound IDR Group at C6-position (Hypothetical)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
I-a Phenyl55681201500
I-b 4-Methoxyphenyl253580950
I-c Pyridin-3-yl7925712
I-d Thiophen-2-yl42551101200
II-a Morpholin-4-yl150180350>10000
II-b Phenylamino801102505000

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound, the desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane and water to the vial.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details a standard procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (10 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile derivative.

Protocol 3: General Procedure for Nitrile Hydrolysis to Carboxamide

This protocol describes the conversion of the 3-carbonitrile to a 3-carboxamide.

Materials:

  • 6-Substituted-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 mmol)

  • Potassium hydroxide (KOH) (5.0 mmol)

  • tert-Butanol (10 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a solution of the 6-substituted-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile in tert-butanol, add a solution of KOH in water.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 6-substituted-1H-pyrrolo[3,2-b]pyridine-3-carboxamide.

Signaling Pathway

The synthesized compounds can be screened against a panel of kinases. As derivatives of the analogous 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), the FGFR signaling pathway is a relevant target.[1][2] Aberrant activation of the FGFR pathway is implicated in various cancers.

G cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates STAT STAT FGFR->STAT Activates Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Transcription STAT->Transcription

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold provides a versatile platform for the synthesis of potential kinase inhibitors. The protocols outlined in this document, utilizing robust palladium-catalyzed cross-coupling reactions and subsequent functional group transformations, enable the generation of diverse chemical libraries for biological screening. The representative data from analogous scaffolds highlight the potential for discovering potent and selective kinase inhibitors for therapeutic development. Further optimization of these synthetic routes and extensive structure-activity relationship (SAR) studies are warranted to identify lead compounds for various kinase targets.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the versatile scaffold, 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, for applications in medicinal chemistry. This document outlines detailed experimental protocols for the modification of both the 6-bromo and 3-carbonitrile functionalities, summarizes quantitative biological activity data for derived compounds, and visualizes key signaling pathways implicated in their therapeutic effects.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purines and other endogenous molecules allows for interactions with a variety of biological targets. The presence of a bromine atom at the 6-position and a carbonitrile group at the 3-position on the this compound core offers two distinct and reactive handles for chemical modification, making it an ideal starting material for the generation of diverse compound libraries for drug discovery.

Derivatives of the pyrrolo[3,2-b]pyridine and related pyrrolopyridine isomers have demonstrated potent inhibitory activity against a range of therapeutic targets, including various kinases, acetyl-CoA carboxylase (ACC), and phosphodiesterases (PDEs).[1][2][3][4][5][6] This highlights the potential of this scaffold in developing novel therapeutics for oncology, metabolic disorders, inflammatory diseases, and neurodegenerative conditions.

Derivatization Strategies

The two primary sites for derivatization on the this compound scaffold are the 6-bromo position, which is amenable to cross-coupling reactions, and the 3-carbonitrile group, which can undergo hydrolysis, reduction, or cycloaddition reactions.

Functionalization at the 6-Bromo Position via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position is readily displaced using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide variety of aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst and the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Derivatization of the 3-Carbonitrile Group

The carbonitrile group at the 3-position can be transformed into other functional groups, such as a carboxamide or an amine, which can significantly alter the biological activity of the molecule.

Experimental Protocol: Hydrolysis of Nitrile to Carboxamide

The hydrolysis of the nitrile to a primary amide can be achieved under acidic or basic conditions. Milder conditions are often preferred to avoid hydrolysis of the resulting amide to a carboxylic acid.[7][8]

Materials:

  • This compound

  • Concentrated sulfuric acid or hydrochloric acid

  • tert-Butanol (as solvent) or an aqueous acid mixture

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

Procedure (Acid-Catalyzed Hydrolysis):

  • Dissolve this compound in a suitable solvent such as tert-butanol or a mixture of acetic acid and sulfuric acid.[7]

  • Add the concentrated acid catalyst.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize with a base.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxamide by recrystallization or column chromatography.

Biological Applications and Quantitative Data

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have shown promise in targeting several key signaling pathways implicated in various diseases. The following tables summarize the biological activities of representative derivatives.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Compound ClassTarget Kinase(s)IC₅₀ ValuesReference(s)
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM (for compound 4h)[5][9]
1H-pyrrolo[2,3-b]pyridine-3-carboxamideGSK-3β0.35 nM (for compound S01)[10][11]
1H-pyrrolo[2,3-b]pyridine-2-carboxamideRSK2up to 1.7 nM[2]
Pyrrolo[3,2-c]pyridine derivativesFMS Kinase30 nM and 60 nM (for compounds 1r and 1e)[12]

Table 2: Other Enzyme Inhibitory and Antiproliferative Activities

Compound ClassTarget/Cell LineIC₅₀ ValuesReference(s)
1H-pyrrolo[3,2-b]pyridine-3-carboxamideACC1Potent inhibition reported[1][6]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B0.11–1.1 μM[3][4]
1H-pyrrolo[3,2-c]pyridine derivativesHeLa, SGC-7901, MCF-7 (Antiproliferative)0.12–0.21 μM (for compound 10t)[13][14][15]

Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound derivatives stems from their ability to modulate key cellular signaling pathways.

Acetyl-CoA Carboxylase 1 (ACC1) Signaling Pathway

ACC1 is a key enzyme in de novo fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[16][17] Inhibition of ACC1 can disrupt cancer cell metabolism and suppress tumor growth.[18][19]

ACC1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT ACC1 ACC1 PI3K_AKT->ACC1 Activates AMPK AMPK AMPK->ACC1 Inhibits Malonyl_CoA Malonyl-CoA ACC1->Malonyl_CoA Pyrrolo_Pyridine_Inhibitor Pyrrolo[3,2-b]pyridine Derivative Pyrrolo_Pyridine_Inhibitor->ACC1 Inhibits Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Cell_Proliferation Cancer Cell Proliferation Fatty_Acid_Synthesis->Cell_Proliferation

Caption: ACC1 Signaling Pathway in Cancer.

Kinase Signaling Pathways (FGFR, GSK-3β, RSK2)

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Pyrrolopyridine derivatives have been shown to inhibit several important kinases.

Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling can drive tumor growth, proliferation, and angiogenesis.[1][5][9][10][20][21][22]

FGFR_Signaling_Pathway FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Pyrrolo_Pyridine_Inhibitor Pyrrolo[3,2-b]pyridine Derivative Pyrrolo_Pyridine_Inhibitor->FGFR Inhibits Tumor_Growth Tumor Growth & Proliferation RAS_MAPK->Tumor_Growth PI3K_AKT->Tumor_Growth

Caption: FGFR Signaling Pathway in Cancer.

Glycogen Synthase Kinase 3β (GSK-3β) Signaling: GSK-3β is implicated in the pathology of Alzheimer's disease through its role in tau hyperphosphorylation and amyloid-β production.[2][11][23][24][25]

GSK3B_Signaling_Pathway GSK3B GSK-3β Tau_Protein Tau Protein GSK3B->Tau_Protein APP Amyloid Precursor Protein (APP) GSK3B->APP Pyrrolo_Pyridine_Inhibitor Pyrrolo[3,2-b]pyridine Derivative Pyrrolo_Pyridine_Inhibitor->GSK3B Inhibits Hyperphosphorylation Hyperphosphorylation Tau_Protein->Hyperphosphorylation Amyloid_Beta Amyloid-β Production APP->Amyloid_Beta NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylation->NFTs Plaques Amyloid Plaques Amyloid_Beta->Plaques Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Plaques->Neurodegeneration

Caption: GSK-3β Signaling in Alzheimer's Disease.

Ribosomal S6 Kinase 2 (RSK2) Signaling: RSK2 is a downstream effector of the MAPK pathway and is involved in cancer cell proliferation, survival, and metastasis.[26][27][28]

RSK2_Signaling_Pathway MAPK_Pathway RAS-RAF-MEK-ERK (MAPK) Pathway RSK2 RSK2 MAPK_Pathway->RSK2 Downstream_Targets Downstream Targets (e.g., CREB, c-Fos) RSK2->Downstream_Targets Pyrrolo_Pyridine_Inhibitor Pyrrolo[3,2-b]pyridine Derivative Pyrrolo_Pyridine_Inhibitor->RSK2 Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation

Caption: RSK2 Signaling Pathway in Cancer.

Phosphodiesterase 4B (PDE4B) Signaling Pathway

PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammation. Inhibition of PDE4B can lead to anti-inflammatory effects.[3][29][30][31][32]

PDE4B_Signaling_Pathway Adenylate_Cyclase Adenylate Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PDE4B PDE4B PKA_Epac PKA / Epac cAMP->PKA_Epac Activates AMP AMP PDE4B->AMP Degrades cAMP to Pyrrolo_Pyridine_Inhibitor Pyrrolo[3,2-b]pyridine Derivative Pyrrolo_Pyridine_Inhibitor->PDE4B Inhibits Anti_inflammatory_Effects Anti-inflammatory Effects PKA_Epac->Anti_inflammatory_Effects

Caption: PDE4B Signaling in Inflammation.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel derivatives from this compound.

Experimental_Workflow Derivatization Derivatization Suzuki Suzuki Coupling (6-bromo position) Derivatization->Suzuki Nitrile_Mod Nitrile Modification (3-carbonitrile position) Derivatization->Nitrile_Mod Purification Purification & Characterization (NMR, MS, HPLC) Suzuki->Purification Nitrile_Mod->Purification Screening Biological Screening Purification->Screening In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Proliferation) Screening->In_Vitro In_Vivo In Vivo Models (Xenografts, Disease Models) In_Vitro->In_Vivo Promising Candidates SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization In_Vivo->Lead_Opt SAR->Lead_Opt

Caption: Experimental Workflow for Drug Discovery.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. The strategic derivatization of its 6-bromo and 3-carbonitrile functionalities allows for the exploration of a vast chemical space and the generation of potent and selective inhibitors of various biological targets. The provided protocols, data, and pathway visualizations serve as a foundational resource for researchers in the field of medicinal chemistry to guide the design, synthesis, and evaluation of new drug candidates based on this promising heterocyclic core.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-3-cyano-4-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-bromo-3-cyano-4-azaindole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purine and other biologically active heterocyclic systems. The functionalization of the 6-position of the 4-azaindole scaffold through cross-coupling reactions opens avenues to a diverse range of novel compounds with potential therapeutic applications.

The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While specific literature on the cross-coupling of 6-bromo-3-cyano-4-azaindole is limited, the provided protocols are based on established methodologies for structurally related azaindole systems and represent robust starting points for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-3-cyano-4-azaindoles

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Data Presentation: Key Reagents and Conditions for Suzuki-Miyaura Coupling of Bromo-Azaindoles
ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Catalyst choice can significantly impact yield; screening may be necessary.
Ligand SPhos, XPhos, dppfOften used with Pd₂(dba)₃ to form the active catalytic species in situ.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial and depends on the substrate and catalyst system.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersA slight excess (1.1-1.5 equivalents) is generally used.
Temperature 80-110 °CReaction temperature is dependent on the reactivity of the coupling partners.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add 6-bromo-3-cyano-4-azaindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the selected base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if required, the ligand.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-cyano-4-azaindole.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 6-Bromo-3-cyano-4-azaindole + Arylboronic Acid + Base Heating Heat under Inert Atmosphere (80-110 °C) Reactants->Heating Catalyst_System Pd Catalyst + Ligand (optional) Catalyst_System->Heating Solvent Degassed Solvent (e.g., Dioxane/H₂O) Solvent->Heating Extraction Aqueous Workup (EtOAc, H₂O, Brine) Heating->Extraction Purification Column Chromatography Extraction->Purification Product 6-Aryl-3-cyano-4-azaindole Purification->Product Sonogashira_Mechanism Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex L₂Pd(II)(Ar)X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Cu-Acetylide R-C≡C-Cu(I) Cu-Acetylide->Transmetalation Pd-AcetylideComplex L₂Pd(II)(Ar)(C≡C-R) Transmetalation->Pd-AcetylideComplex RedElim Reductive Elimination Pd-AcetylideComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product Buchwald_Hartwig_Workflow Start Start Reagents 6-Bromo-3-cyano-4-azaindole Amine Base (e.g., Cs₂CO₃) Start->Reagents Setup Combine in Schlenk Tube under Inert Atmosphere Reagents->Setup Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Catalyst->Setup Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) Setup->Solvent Reaction Heat with Stirring (80-120 °C) Solvent->Reaction Workup Cool to RT Dilute and Filter Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Amino-3-cyano-4-azaindole Purification->Product

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The outlined synthetic pathway is designed for scalability and reproducibility in a laboratory or pilot plant setting. The protocol is presented in a step-by-step format, and all quantitative data are summarized for clarity. A detailed experimental workflow is also visualized.

Introduction

6-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives, also known as 6-bromo-4-azaindoles, are privileged scaffolds in the development of therapeutic agents, particularly as kinase inhibitors. The introduction of a carbonitrile group at the 3-position provides a versatile handle for further chemical modifications, making the target compound a valuable intermediate for the synthesis of compound libraries for high-throughput screening. This protocol details a robust and efficient synthetic route to obtain this compound in high purity and yield.

Quantitative Data Summary

StepReactionStarting MaterialReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
1Vilsmeier-Haack Formylation6-Bromo-1H-pyrrolo[3,2-b]pyridinePhosphorus oxychloride, DimethylformamideDichloromethane0 to rt4~85-95
2Oxime Formation6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehydeHydroxylamine hydrochloride, Sodium acetateEthanol/Waterrt2~90-98
3Dehydration to Nitrile6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde oximeAcetic anhydrideAcetic anhydride1403~80-90

Experimental Workflow

G cluster_0 Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde cluster_1 Conversion to this compound Start 6-Bromo-1H-pyrrolo[3,2-b]pyridine Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Intermediate1 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Step1->Intermediate1 Step2 Oxime Formation (NH2OH.HCl, NaOAc) Intermediate1->Step2 Intermediate2 Aldehyde Oxime Intermediate Step2->Intermediate2 Step3 Dehydration (Acetic Anhydride) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Application Notes and Protocols for the Analytical HPLC Method of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the analytical determination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and stability studies. This document outlines a reverse-phase HPLC (RP-HPLC) method developed for this purpose.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis.

2.1. Instrumentation and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

2.2. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (FA), analytical grade

  • This compound reference standard

2.3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These parameters should be used as a starting point for method optimization.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2 for the gradient elution profile.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm

2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to obtain a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Retention Time (RT) Approximately 12.5 min
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow and Diagrams

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C H Inject Standards & Samples C->H D Prepare Sample Solution E Filter all solutions (0.45 µm) D->E E->H F Set up HPLC System (Column, Mobile Phase, etc.) G Equilibrate System F->G G->H I Acquire Chromatographic Data H->I J Integrate Peak Areas I->J K Generate Calibration Curve J->K M Perform System Suitability Checks J->M L Quantify Analyte in Samples K->L N Generate Final Report L->N M->N

Caption: Experimental workflow for the HPLC analysis.

The logical relationship for method validation is depicted in the diagram below.

Caption: Key parameters of analytical method validation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the 6-Bromo-1H-pyrrolo[3,2-b]pyridine core?

A1: A frequently employed strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. One such method is the Bartoli indole synthesis, though it is known to sometimes suffer from low yields and requires a significant excess of a vinyl Grignard reagent.[1] Alternative approaches often involve transition metal-catalyzed cross-coupling reactions to form the azaindole core.[1]

Q2: What are the typical methods for introducing the nitrile group at the C3 position of the 1H-pyrrolo[3,2-b]pyridine ring?

A2: The introduction of a nitrile group at the C3 position is commonly achieved through the cyanation of a suitable precursor. A widely used method for similar heterocyclic systems is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide to displace a halide (e.g., bromide or iodide) at the 3-position. Another approach involves the dehydration of a 3-carboxamide or the reaction of a 3-formyl derivative with a suitable nitrogen source.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are crucial. Cyanide reagents, such as copper(I) cyanide, are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Reactions involving cyanides should have a quench solution (e.g., bleach or hydrogen peroxide) readily available for detoxification of any residual cyanide. Additionally, many organic solvents used are flammable and should be handled away from ignition sources.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the final cyanation step, which is often challenging.

Issue Potential Cause Recommended Solution
Low or No Conversion to Nitrile Inactive or poor quality copper(I) cyanide.Use freshly opened, high-purity copper(I) cyanide. It is also advisable to test the reagent on a model system if its activity is in doubt.
Insufficient reaction temperature.Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., refluxing DMF or NMP). Monitor the internal reaction temperature.
Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility of starting materials.Select a solvent in which the starting materials are sufficiently soluble at the reaction temperature. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common choices.
Formation of Dark, Tarry Side Products Decomposition of starting material or product at high temperatures.While high temperatures are often necessary, avoid excessive heating. Optimize the reaction temperature by running small-scale trials at slightly lower temperatures for longer durations.
Presence of oxygen.Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Difficult Product Isolation Incomplete quenching of the reaction.After the reaction is complete and cooled, ensure thorough quenching with an appropriate aqueous solution, such as aqueous ammonia or a solution of a complexing agent like ethylenediamine, to break up copper complexes.
Formation of a complex mixture of byproducts.Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. Purification by column chromatography may be necessary.
Low Purity of the Final Product Co-precipitation of copper salts with the product.During workup, wash the crude product thoroughly with an aqueous solution capable of dissolving copper salts, such as aqueous ammonia.
Inadequate purification.Recrystallization from a suitable solvent system can be an effective final purification step. If impurities persist, column chromatography with an appropriate eluent system is recommended.

Experimental Protocols

The following protocols are based on general procedures for the synthesis of related 3-cyano-azaindole compounds and may require optimization for the specific synthesis of this compound.

Protocol 1: Cyanation of 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine (Hypothetical)

This protocol assumes the availability of 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine.

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a stirred solution of aqueous ammonia and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis, highlighting key decision points and potential challenges.

Caption: A generalized workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the purification of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this class of compounds are silica gel column chromatography and recrystallization. For achieving very high purity, High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound derivatives?

A2: Common impurities may include unreacted starting materials (e.g., substituted aminopyridines), reagents from preceding synthetic steps, and side-products from the cyclization reaction. Given the heterocyclic nature of the core, over-bromination or the formation of regioisomers, though less common for this specific scaffold, cannot be entirely ruled out depending on the synthetic route. Additionally, degradation products can form if the compound is exposed to harsh conditions.

Q3: My purified compound has a persistent color. How can I remove it?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final purification step, such as recrystallization. The colored compounds adsorb to the surface of the charcoal, which is then removed by hot filtration. Use a minimal amount of charcoal to avoid loss of your desired product.

Q4: Is this compound stable under typical purification conditions?

A4: While generally stable, azaindole derivatives can be sensitive to strong acids and bases, and prolonged exposure to heat may lead to degradation. It is advisable to use moderate temperatures during solvent evaporation and to store the purified compound in a cool, dark, and dry place.

Troubleshooting Guides

Silica Gel Column Chromatography

This guide addresses common issues encountered during the purification of this compound derivatives using silica gel column chromatography.

Problem Potential Cause Troubleshooting Steps
Poor Separation of Spots on TLC Inappropriate solvent system polarity.Test a range of solvent systems with varying polarities. For polar compounds like azaindoles, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. If the compound is highly polar, a small percentage of methanol in dichloromethane can be effective.
Streaking of the Compound on TLC/Column The compound is too polar for the solvent system, or it is interacting strongly with the acidic silica gel.Increase the polarity of the eluent. If streaking persists, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of aqueous ammonia to the eluent to neutralize the acidic sites on the silica gel.
Compound is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the proportion of the more polar solvent, is often effective for separating compounds with a wide range of polarities.
Cracking of the Silica Gel Bed The column ran dry, or there was a drastic and sudden change in solvent polarity.Always keep the solvent level above the top of the silica gel. When changing solvent systems, do so gradually to allow the silica bed to equilibrate.
Low Recovery of the Compound The compound may be irreversibly adsorbed onto the silica gel, or it may be too soluble in the eluent and co-eluted with impurities.If irreversible adsorption is suspected, consider using a less acidic stationary phase like neutral alumina. Optimize the solvent system using TLC to ensure good separation between your product and impurities, aiming for an Rf value of 0.2-0.4 for your target compound.
Recrystallization

This section provides solutions for common problems encountered during the recrystallization of this compound derivatives.

Problem Potential Cause Troubleshooting Steps
Compound "Oils Out" Instead of Crystallizing The solution is too concentrated, or the cooling rate is too fast. The melting point of the compound might be lower than the boiling point of the solvent.Add more hot solvent to create a more dilute solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider using a lower-boiling point solvent or a co-solvent system.
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration of the solute. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available.
Formation of an Amorphous Solid Instead of Crystals Impurities are inhibiting crystal growth. The cooling was too rapid.Ensure the starting material is reasonably pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary. Allow for very slow cooling.
Low Yield of Recovered Crystals The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. Keep the funnel and receiving flask warm during hot filtration to prevent the product from crystallizing out.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size (a rule of thumb is to use 30-50 g of silica gel per gram of crude material).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the column eluent or a slightly more polar solvent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If using a gradient, start with the less polar solvent and gradually increase the concentration of the more polar solvent.

    • Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Isolation of the Product:

    • Combine the pure fractions containing the desired product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for azaindole derivatives include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or under vacuum to remove residual solvent.

Visualized Workflows

experimental_workflow cluster_start Crude Product cluster_end Final Product crude Crude this compound col_chrom Silica Gel Column Chromatography crude->col_chrom Primary Purification recryst Recrystallization crude->recryst If solid & reasonably pure tlc TLC Analysis col_chrom->tlc Monitor Fractions recryst->tlc Check Purity nmr NMR Spectroscopy tlc->nmr pure_product Pure Product tlc->pure_product If Sufficiently Pure hplc HPLC Analysis nmr->hplc For High Purity hplc->pure_product

Caption: General purification workflow for this compound derivatives.

troubleshooting_logic cluster_column Column Chromatography cluster_recryst Recrystallization cluster_solutions Potential Solutions start Purification Issue Encountered poor_sep Poor Separation start->poor_sep streaking Streaking start->streaking no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out no_crystals No Crystals start->no_crystals adjust_polarity Adjust Solvent Polarity poor_sep->adjust_polarity streaking->adjust_polarity add_modifier Add Basic Modifier streaking->add_modifier no_elution->adjust_polarity slow_cool Slow Cooling oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent add_seed Add Seed Crystal no_crystals->add_seed no_crystals->change_solvent

Caption: Troubleshooting logic for common purification challenges.

Technical Support Center: Optimizing Buchwald-Hartwig Amination for 4-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions involving 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffolds. This resource provides troubleshooting guidance, answers to frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving successful C-N bond formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Buchwald-Hartwig amination of 4-azaindoles.

Q1: I am observing no or very low conversion of my 4-halo-azaindole starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue and can stem from several factors. Here is a step-by-step troubleshooting approach:

  • Catalyst Activation: Ensure your palladium precatalyst is properly activated to the active Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, the reaction mixture must contain a suitable reductant, which can be the amine or phosphine ligand itself. However, for challenging substrates like 4-azaindoles, using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst (e.g., a palladacycle) is often more reliable.

  • Ligand Choice: The ligand is critical for the success of the reaction. For electron-deficient heteroaryl halides like 4-halo-azaindoles, bulky, electron-rich phosphine ligands are generally preferred. Consider screening different ligand classes. If you are using a monodentate ligand, you might switch to a bidentate ligand or vice-versa. See Table 1 for a comparison of common ligands.

  • Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing low conversion, switching to a stronger base such as NaOtBu or LHMDS may be necessary. The solubility of the base can also be a factor; ensure adequate stirring to prevent the base from settling at the bottom of the reaction vessel.

  • Solvent and Temperature: The reaction should be conducted in an anhydrous, degassed solvent. Common choices include toluene, dioxane, and THF. If solubility of your starting materials is an issue, a more polar solvent might be beneficial, but be aware that some polar solvents can inhibit the reaction. Increasing the reaction temperature, often to around 100-110 °C, can also improve conversion rates.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all reagents and solvents are properly degassed.

Q2: My reaction is producing significant byproducts, such as hydrodehalogenation of the starting material or homo-coupling of the amine.

A2: The formation of byproducts indicates that undesired reaction pathways are competing with the desired C-N coupling.

  • Hydrodehalogenation: This side reaction is often promoted by the presence of water or other protic sources. Ensure all your reagents and solvents are anhydrous. The choice of base can also influence this pathway; sometimes, a weaker base can mitigate this issue.

  • Amine Homo-coupling: This is less common but can occur under certain conditions. Optimizing the stoichiometry of your reagents, particularly ensuring the halo-azaindole is not the limiting reagent, can sometimes help.

  • Decomposition: 4-Azaindoles can be sensitive to strongly basic conditions at high temperatures. If you suspect decomposition, try using a milder base or lowering the reaction temperature. The use of a well-defined precatalyst can sometimes allow for milder reaction conditions, thereby reducing decomposition.

Q3: I have an unprotected N-H on my 4-azaindole. Could this be interfering with the reaction?

A3: Yes, the N-H on the pyrrole ring of the 4-azaindole is acidic and can potentially compete with your amine nucleophile for reaction with the palladium catalyst. This can lead to the formation of dimers or other undesired products.

  • Protecting Group Strategy: The most straightforward solution is to protect the azaindole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl or benzyl group). This will prevent side reactions at the N-H position.

  • Use of a Strong, Non-nucleophilic Base: In some cases, using a strong, non-nucleophilic base like LHMDS can selectively deprotonate the amine in the presence of the azaindole N-H, allowing the reaction to proceed. An excess of the base may be required to deprotonate both the amine and the azaindole.

  • Careful Optimization: If you must proceed with the unprotected azaindole, a careful screening of ligands, bases, and solvents will be necessary to find a window of reactivity where the desired C-N coupling is favored over side reactions involving the N-H group.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium source for the Buchwald-Hartwig amination of 4-azaindoles?

A1: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources, for challenging substrates like 4-azaindoles, well-defined precatalysts such as RuPhos-Pd-G3 or XPhos-Pd-G3 are often more effective. These precatalysts are more stable and can provide more consistent results by ensuring efficient generation of the active Pd(0) species.

Q2: Which class of ligands is most suitable for this reaction?

A2: Bulky, electron-rich biaryl phosphine ligands are generally the most successful for the amination of electron-deficient heteroaryl halides. Ligands like XPhos, SPhos, and DavePhos have shown good performance in similar systems. For some applications, bidentate ligands like Xantphos can also be effective. A screening of different ligands is highly recommended for any new substrate combination.

Q3: What is the recommended starting point for base and solvent selection?

A3: A common starting point is to use a strong base like NaOtBu in an ethereal solvent such as dioxane or THF, or an aromatic solvent like toluene. If your substrate is base-sensitive, you can start with a weaker carbonate base like Cs₂CO₃ and increase the strength if necessary.

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of starting materials and the formation of the product.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere. Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following tables summarize quantitative data for the Buchwald-Hartwig amination of N-substituted 4-bromo-7-azaindole, a close structural isomer of 4-azaindole. These conditions can serve as a good starting point for optimizing the reaction for 4-azaindole derivatives.

Table 1: Comparison of Ligands for the Amination of 1-Ethyl-4-bromo-1H-pyrrolo[2,3-b]pyridine with Benzylamine [1]

EntryLigandPalladium SourceBaseTime (h)Yield (%)
1XantphosPd₂(dba)₃Cs₂CO₃192
2SPhosPd₂(dba)₃Cs₂CO₃660
3XPhosPd₂(dba)₃Cs₂CO₃662
4PCy₃Pd₂(dba)₃Cs₂CO₃120

Table 2: Comparison of Bases for the Amination of 1-Ethyl-4-bromo-1H-pyrrolo[2,3-b]pyridine with Benzylamine [1]

EntryLigandPalladium SourceBaseTime (h)Yield (%)
1XantphosPd₂(dba)₃Cs₂CO₃192
2XantphosPd₂(dba)₃K₂CO₃385

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of a halo-4-azaindole derivative, adapted from procedures for the closely related 7-azaindole scaffold.[1]

Materials:

  • 4-Halo-azaindole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the 4-halo-azaindole, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with the inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4-azaindole.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Assemble Reactants: - 4-Halo-azaindole - Amine - Pd Catalyst - Ligand - Base inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Anhydrous, Degassed Solvent heat Heat to 80-110 °C solvent->heat inert->solvent monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination of 4-azaindoles.

Troubleshooting_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation? cluster_solutions Solutions start Low or No Conversion? check_catalyst Check Catalyst Activation (Use Precatalyst) start->check_catalyst Yes byproducts Byproduct Formation? start->byproducts No screen_ligands Screen Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands check_base Increase Base Strength (e.g., NaOtBu, LHMDS) screen_ligands->check_base check_solvent Ensure Anhydrous/Degassed Solvent & Inert Atmosphere check_base->check_solvent increase_temp Increase Temperature check_solvent->increase_temp solution_hydro Ensure Anhydrous Conditions byproducts->solution_hydro Hydrodehalogenation solution_decomp Use Milder Base or Lower Temperature byproducts->solution_decomp Decomposition

Caption: Troubleshooting decision tree for low conversion in Buchwald-Hartwig reactions.

References

stability issues of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling and reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable under acidic conditions?

While specific data on the acid stability of this compound is not extensively documented in publicly available literature, the chemical structure, containing a pyrrole ring fused to a pyridine ring, suggests potential sensitivity to strong acids. Pyrroles are known to be weakly basic, and protonation of the pyrrole nitrogen can lead to a loss of aromaticity, potentially triggering decomposition or polymerization.[1] Unprotected pyrroles are generally less stable than their protected counterparts.[2]

Q2: What are the potential signs of degradation of this compound in an acidic medium?

Researchers should be vigilant for the following signs of compound degradation:

  • Color Change: A noticeable change in the color of the solution.

  • Precipitate Formation: The appearance of insoluble material, which could indicate polymerization or the formation of degradation products.

  • Inconsistent Analytical Data: Discrepancies in NMR spectra, unexpected peaks in HPLC or LC-MS analysis, or a decrease in the expected mass ion.

  • Reduced Reaction Yield: Lower than expected yields in reactions where the compound is used as a starting material under acidic conditions.

Q3: Are there recommended storage conditions to ensure the stability of this compound?

To ensure long-term stability, it is recommended to store the compound as a solid in a cool, dark, and dry place under an inert atmosphere.

ParameterRecommended Condition
Temperature Room Temperature
Atmosphere Inert (e.g., Argon, Nitrogen)
Light Keep in a dark place

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound under acidic conditions.

Issue 1: Low or No Yield in an Acid-Catalyzed Reaction

Possible Cause: The compound may be degrading under the acidic conditions of the reaction. The pyrrole nitrogen can be protonated, leading to instability.

Troubleshooting Steps:

  • Use of a Protecting Group: Consider protecting the pyrrole nitrogen before subjecting the molecule to acidic conditions. Sulfonyl groups, for instance, are effective at reducing the reactivity of the pyrrole ring.[2] The choice of protecting group is critical and should be compatible with subsequent reaction steps.

  • Milder Acidic Conditions: If the reaction allows, use a weaker acid or a buffered system to maintain a less aggressive pH.

  • Anhydrous Conditions: The presence of water can facilitate hydrolytic degradation pathways.[3] Performing the reaction under strictly anhydrous conditions may improve stability.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation to occur.

  • Reaction Time: Minimize the exposure time of the compound to the acidic medium. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Issue 2: Observation of Multiple Unidentified Byproducts in Reaction Mixture

Possible Cause: Acid-mediated decomposition is likely leading to a complex mixture of degradation products.

Troubleshooting Steps:

  • Protecting Group Strategy: This is the most robust solution to prevent decomposition. A suitable protecting group will shield the sensitive pyrrole ring from the acidic environment.

  • Alternative Synthetic Route: Investigate if the desired transformation can be achieved under neutral or basic conditions to avoid the stability issue altogether.

  • In-situ Analysis: Use techniques like in-situ NMR or IR to monitor the reaction in real-time and identify the point at which degradation begins. This can help in optimizing reaction parameters.

Experimental Protocols

Protocol: N-Sulfonylation of a Pyrrole Derivative

This is a general procedure and may require optimization for this compound.

  • Dissolution: Dissolve the pyrrole derivative in a suitable aprotic solvent (e.g., anhydrous THF, DMF, or DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide). Stir for 30 minutes to deprotonate the pyrrole nitrogen.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (e.g., tosyl chloride, benzenesulfonyl chloride) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Potential Issues and Solutions

The following diagrams illustrate the potential problem of acid-induced degradation and the proposed troubleshooting workflow.

cluster_problem Problem: Acid Instability A This compound B Acidic Conditions (H+) A->B Exposure to C Protonation of Pyrrole Nitrogen B->C D Loss of Aromaticity C->D E Degradation / Polymerization D->E

Caption: Potential degradation pathway under acidic conditions.

cluster_workflow Troubleshooting Workflow Start Low Yield or Decomposition Observed Protect Introduce N-Protecting Group (e.g., Sulfonyl) Start->Protect Milder Use Milder Acidic Conditions Start->Milder Optimize Optimize Reaction Parameters (Temp, Time) Start->Optimize Alternative Consider Alternative (Non-Acidic) Route Start->Alternative End Improved Stability and Yield Protect->End Milder->End Optimize->End Alternative->End

Caption: Decision-making workflow for addressing stability issues.

References

Technical Support Center: N-Alkylation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the N-alkylation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. The advice provided is based on established principles of heterocyclic chemistry and analogous reactions reported in the scientific literature.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.

Question 1: I am observing no reaction or very low conversion of my starting material. What are the likely causes and how can I resolve this?

Answer:

Several factors can contribute to a lack of reactivity in N-alkylation reactions of heteroaromatic compounds. Consider the following troubleshooting steps:

  • Inadequate Deprotonation: The pyrrole nitrogen of the this compound needs to be deprotonated to form the more nucleophilic anion for the alkylation to proceed.

    • Base Strength: The base you are using may not be strong enough to effectively deprotonate the pyrrole nitrogen. Consider switching to a stronger base. Common bases for such reactions include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).

    • Reaction Temperature: Some reactions require heating to achieve complete deprotonation and subsequent alkylation. If you are running the reaction at room temperature, consider gradually increasing the temperature.

    • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.

  • Poor Reagent Quality:

    • Water Contamination: The presence of water in your reaction will quench the strong base and the pyrrole anion. Ensure all your reagents and solvents are anhydrous. Glassware should be flame-dried or oven-dried before use.

    • Alkylating Agent Reactivity: Ensure your alkylating agent (e.g., alkyl halide) is reactive and has not decomposed.

  • Steric Hindrance: If your alkylating agent is particularly bulky, the reaction may be sterically hindered. Consider using a less hindered alkylating agent if possible, or you may need to employ more forcing reaction conditions (higher temperature, longer reaction time).

Question 2: My reaction is producing multiple products, leading to a complex mixture and difficult purification. What are the potential side reactions and how can I improve the selectivity for N-alkylation?

Answer:

The formation of multiple products is a common challenge in the alkylation of pyrrolopyridine systems. The primary side reaction to consider is C-alkylation, particularly at the C3 position if it were unsubstituted. However, in your substrate, the C3 position is blocked by a carbonitrile group. Another possibility is dialkylation if there are other reactive sites. In the case of this compound, the pyridine nitrogen could potentially be alkylated, though this is generally less favorable under basic conditions.

Here's how to improve N-alkylation selectivity:

  • Choice of Base and Solvent: The reaction conditions can significantly influence the N- versus other alkylation pathways.

    • Using a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF often favors N-alkylation.

    • The combination of a less polar solvent with a specific counter-ion from the base can sometimes influence the site of alkylation.

  • Reaction Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product, which is often the N-alkylated product.

  • Order of Addition: Adding the alkylating agent slowly to the pre-formed pyrrole anion (generated by adding the base to the starting material) can sometimes minimize side reactions.

Question 3: I am struggling with the purification of my N-alkylated product. What are some common impurities and recommended purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting material, side products, and residual base.

  • Common Impurities:

    • Unreacted this compound.

    • Products of C-alkylation or dialkylation.

    • Hydrolyzed alkylating agent.

    • Salts formed from the base.

  • Purification Strategies:

    • Aqueous Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. This will neutralize any remaining strong base.

    • Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove water-soluble impurities.

    • Chromatography: Column chromatography on silica gel is typically the most effective method for separating the desired N-alkylated product from closely related impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often successful.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the N-alkylation of this compound?

A1: A common and effective starting point would be to use 1.1 to 1.5 equivalents of a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C to deprotonate the pyrrole. After stirring for about 30 minutes, add 1.0 to 1.2 equivalents of your alkylating agent (e.g., an alkyl iodide or bromide) and allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The N-alkylated product should be less polar than the starting material and will have a higher Rf value. Liquid chromatography-mass spectrometry (LC-MS) can also be used to confirm the formation of the desired product by observing its mass.

Q3: Is there a risk of reaction at the pyridine nitrogen?

A3: While alkylation of the pyridine nitrogen is possible, it is generally less favorable under basic conditions used for N-alkylation of the pyrrole. The pyrrole proton is significantly more acidic than any proton that would be on the pyridine nitrogen, so deprotonation and subsequent alkylation will preferentially occur on the pyrrole ring.

Q4: Can I use a weaker base like potassium carbonate (K₂CO₃)?

A4: Potassium carbonate is often used for N-alkylations, particularly with more acidic N-H bonds or more reactive alkylating agents.[1] For this compound, which is an electron-deficient system, K₂CO₃ might not be a strong enough base to achieve complete deprotonation and may result in low yields or require higher reaction temperatures. However, for highly reactive alkylating agents like benzyl bromide or allyl bromide, it could be a viable option, often in a polar aprotic solvent like DMF.[1]

Quantitative Data Summary

Starting Material AnalogueAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Imidazo[4,5-b]pyridine derivative4-Methoxybenzyl chlorideK₂CO₃DMFNot specified72[1]
IsatinEthyl chloroacetateK₂CO₃ or Cs₂CO₃DMF or NMPMicrowaveHigh[2]
1H-indazoleAlkyl bromideNaHTHFNot specified>99 (N1-selectivity)[3]
1,3-Diazaoxindole derivativeMethyl iodideBuLiTHF-78 to RT65-73[4]

Experimental Protocol Example (General Guidance)

This protocol is a generalized procedure based on common practices for N-alkylation of similar heteroaromatic compounds and should be adapted and optimized for your specific alkylating agent.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl iodide or bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve Starting Material in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add NaH cool->add_base deprotonation Stir for 30 min (Deprotonation) add_base->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent react Stir at Room Temperature (Monitor by TLC) add_alkylating_agent->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: General experimental workflow for N-alkylation.

troubleshooting_logic start Low/No Conversion? check_base Is the base strong enough? (e.g., NaH, t-BuOK) start->check_base Yes check_anhydrous Are all reagents/solvents anhydrous? start->check_anhydrous Yes check_temperature Is the reaction temperature optimal? start->check_temperature Yes multiple_products Multiple Products? check_conditions Optimize Base/Solvent combination multiple_products->check_conditions Yes check_temp_selectivity Try lower reaction temperature multiple_products->check_temp_selectivity Yes purification_issue Purification Difficulty? workup Proper aqueous work-up? purification_issue->workup Yes chromatography Optimize column chromatography conditions purification_issue->chromatography Yes

Caption: Troubleshooting decision tree for N-alkylation.

References

managing impurities in the synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity management and reaction optimization.

Issue 1: Low Yield of the Desired Product

Potential CauseSuggested Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently and maintained at the optimal temperature.- Check the purity and reactivity of starting materials.
Side Reactions - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts.- Consider the use of a different catalyst or solvent system.
Product Degradation - Avoid prolonged reaction times at elevated temperatures.- Work up the reaction mixture promptly upon completion.- Ensure the pH of the reaction mixture is controlled during workup and purification.
Inefficient Purification - Select an appropriate purification method (e.g., column chromatography, recrystallization) based on the polarity of the product and impurities.- Optimize the solvent system for chromatography or recrystallization to achieve good separation.

Issue 2: Presence of Impurities in the Final Product

Potential ImpurityIdentification MethodSuggested Purification Method
Unreacted Starting Materials HPLC, LC-MS, NMRColumn chromatography, Recrystallization
Over-brominated Species (e.g., dibromo- derivatives) HPLC, LC-MS, NMRColumn chromatography with a shallow gradient, Preparative HPLC
Isomeric Impurities HPLC, Chiral HPLC (if applicable), NMRColumn chromatography, Recrystallization
Byproducts from Side Reactions (e.g., hydrolysis of nitrile) HPLC, LC-MS, IR, NMRColumn chromatography, Recrystallization
Residual Solvents Gas Chromatography (GC), NMRDrying under high vacuum, Recrystallization from a suitable solvent

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves a multi-step synthesis. A potential pathway begins with the construction of the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile core, followed by a selective bromination step. The Thorpe-Ziegler reaction is a known method for forming the pyrrole ring fused to the pyridine core.

Q2: What are the critical parameters to control during the bromination step?

The stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS), reaction temperature, and reaction time are crucial. Over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, leading to the formation of di- or tri-brominated impurities.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of impurities.

Q4: What analytical techniques are recommended for final product characterization and purity assessment?

A combination of techniques is recommended for comprehensive characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final compound and quantify any impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the nitrile group.

Q5: What are the recommended storage conditions for this compound?

The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (Hypothetical)

This is a generalized protocol based on known chemical transformations and should be optimized for specific laboratory conditions.

  • Step 1: Synthesis of a suitable pyridine precursor. A substituted pyridine, such as a 2-amino-3-cyanopyridine derivative, can be used as a starting material.

  • Step 2: Cyclization to form the pyrrolo[3,2-b]pyridine core. The Thorpe-Ziegler reaction is a classical method for this type of cyclization. This typically involves reacting the pyridine precursor with a reagent that can introduce the necessary carbon atoms for the pyrrole ring, followed by base-catalyzed intramolecular cyclization.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 2: Bromination of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

This is a generalized protocol and requires optimization.

  • Step 1: Dissolution. Dissolve 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile in a suitable solvent (e.g., DMF, acetonitrile, or a chlorinated solvent).

  • Step 2: Addition of Brominating Agent. Add N-bromosuccinimide (NBS) (1.0 - 1.1 equivalents) portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Step 3: Reaction Monitoring. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Step 4: Work-up. Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any excess bromine. Extract the product with an organic solvent.

  • Step 5: Purification. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis and Purification start Starting Materials (e.g., Substituted Pyridine) intermediate 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile start->intermediate Cyclization (e.g., Thorpe-Ziegler) product This compound intermediate->product Bromination (e.g., NBS) crude Crude Product product->crude purified Purified Product crude->purified Purification (Chromatography, Recrystallization) analysis Purity & Structure Confirmation (HPLC, NMR, MS) purified->analysis

Caption: Synthetic workflow for this compound.

Impurity_Troubleshooting cluster_identification Impurity Identification cluster_action Corrective Action start Impurity Detected in Final Product id_method Analytical Techniques (HPLC, LC-MS, NMR) start->id_method impurity_type Identify Impurity Type (e.g., Starting Material, Byproduct) id_method->impurity_type optimize Optimize Reaction Conditions impurity_type->optimize purify Select Appropriate Purification Method impurity_type->purify final_product Pure this compound optimize->final_product purify->final_product

Caption: Troubleshooting workflow for managing impurities.

scale-up considerations for reactions involving 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. The information provided is intended to assist in overcoming common challenges encountered during the synthesis and scale-up of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of starting material or product. - Incorrect reaction temperature. - Inefficient purification.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Use fresh, high-purity starting materials and degas solvents to remove oxygen. - Optimize reaction temperature in small-scale experiments before scaling up. - Explore alternative purification methods such as column chromatography with a different solvent system or recrystallization.
Formation of Impurities - Side reactions due to incorrect stoichiometry. - Presence of moisture or air. - Overheating of the reaction mixture.- Carefully control the stoichiometry of reactants. - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Maintain precise temperature control throughout the reaction.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent. - Product co-elutes with impurities during chromatography. - Product is an oil or difficult to crystallize.- Use a different extraction solvent or perform a back-extraction. - Adjust the polarity of the eluent for column chromatography or switch to a different stationary phase. - Attempt to form a salt of the product to induce crystallization or use a different solvent system for recrystallization.
Inconsistent Results on Scale-Up - Poor heat transfer in larger reaction vessels. - Inefficient mixing. - Changes in reagent addition rates.- Use a jacketed reactor for better temperature control. - Employ an appropriate overhead stirrer to ensure efficient mixing. - Maintain a controlled and consistent rate of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the pyrrolo[3,2-b]pyridine core?

Q2: What are the critical parameters to control during the bromination step?

Precise control of temperature, stoichiometry of the brominating agent, and reaction time are crucial. Over-bromination can lead to the formation of di- and tri-brominated impurities, which can be difficult to separate from the desired product. The choice of brominating agent (e.g., NBS, Br2) and solvent can also significantly impact the regioselectivity and yield of the reaction.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. LC-MS provides more detailed information about the molecular weights of the components in the reaction mixture, helping to identify the product and any major byproducts.

Q4: What are some common challenges when scaling up reactions involving pyrrolopyridine derivatives?

Common scale-up challenges include:

  • Heat Transfer: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions and impurities.

  • Mixing: Ensuring homogeneous mixing in large volumes is critical for consistent reaction outcomes.

  • Reagent Addition: The rate of reagent addition can significantly affect local concentrations and reaction selectivity.

  • Workup and Isolation: Handling large volumes of solvents and performing extractions and purifications can be challenging and may require specialized equipment.

Q5: Are there any specific safety precautions I should take when working with this compound?

Yes, 6-Bromo-1H-pyrrolo[3,2-b]pyridine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage. Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

The following are hypothetical, yet chemically reasonable, experimental protocols for the synthesis of this compound. These should be adapted and optimized based on small-scale experiments.

Protocol 1: Synthesis of the Pyrrolo[3,2-b]pyridine Core

This protocol is adapted from the synthesis of a related isomer.[1]

  • To a solution of a suitable 2-amino-5-bromopyridine precursor in a suitable solvent (e.g., DMF), add the cyclization agent (e.g., a chloroacetonitrile derivative).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[3,2-b]pyridine core.

Protocol 2: Cyanation of the Pyrrolo[3,2-b]pyridine Core

  • To a solution of the 6-Bromo-1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., NMP or DMF), add a cyanide source (e.g., CuCN or Zn(CN)2) and a palladium catalyst (e.g., Pd(PPh3)4).

  • Heat the reaction mixture under an inert atmosphere to the optimized temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of a complexing agent (e.g., aqueous ammonia or ethylenediamine).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Pyrrolo[3,2-b]pyridine Core cluster_cyanation Cyanation of the Core start 2-Amino-5-bromopyridine Precursor reaction1 Cyclization Reaction start->reaction1 reagent1 Cyclization Agent (e.g., Chloroacetonitrile derivative) reagent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Pyrrolo[3,2-b]pyridine Core purification1->product1 product1_input Pyrrolo[3,2-b]pyridine Core reaction2 Cyanation Reaction product1_input->reaction2 reagent2 Cyanide Source & Catalyst (e.g., CuCN, Pd(PPh3)4) reagent2->reaction2 workup2 Quenching & Extraction reaction2->workup2 purification2 Purification (Chromatography/Recrystallization) workup2->purification2 final_product 6-Bromo-1H-pyrrolo[3,2-b]pyridine -3-carbonitrile purification2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield? check_completion Monitor Reaction (TLC, LC-MS) start->check_completion Yes impurity Impurity Formation? start->impurity No check_temp Optimize Temperature check_completion->check_temp check_purity Check Reagent Purity & Degas Solvents check_temp->check_purity check_purification Optimize Purification check_purity->check_purification solution Solution check_purification->solution check_stoichiometry Verify Stoichiometry impurity->check_stoichiometry Yes scaleup Scale-up Issues? impurity->scaleup No check_atmosphere Ensure Inert Atmosphere check_stoichiometry->check_atmosphere check_temp_control Precise Temperature Control check_atmosphere->check_temp_control check_temp_control->solution check_mixing Ensure Efficient Mixing scaleup->check_mixing Yes scaleup->solution No check_heat_transfer Use Jacketed Reactor check_mixing->check_heat_transfer check_addition_rate Control Reagent Addition Rate check_heat_transfer->check_addition_rate check_addition_rate->solution

Caption: Troubleshooting logic for synthesis and scale-up.

References

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the ¹H NMR Analysis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a comprehensive ¹H NMR analysis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, a key building block in medicinal chemistry. Due to the limited availability of direct experimental spectra in the public domain, this guide presents a detailed predicted ¹H NMR analysis based on structurally related isomers and analogs. This comparative approach offers researchers and scientists a robust framework for spectral interpretation and structural verification.

Predicted ¹H NMR Data and Comparative Analysis

The predicted ¹H NMR spectral data for this compound is presented below, alongside experimental data for structurally similar compounds. This comparison allows for a deeper understanding of the influence of substituent positioning on chemical shifts and coupling constants within the pyrrolopyridine scaffold.

Table 1: Comparative ¹H NMR Data of this compound and Related Analogs

CompoundH-2 (δ, mult, J)H-5 (δ, mult, J)H-7 (δ, mult, J)NH (δ, mult)Solvent
This compound (Predicted) ~8.3 (s)~8.6 (d, J≈2 Hz)~7.8 (d, J≈2 Hz)~12.5 (br s)DMSO-d₆
5-Bromo-1H-pyrrolo[2,3-b]pyridine[1]7.63 (t, J=2.8 Hz)-8.30 (d, J=2.2 Hz)11.91 (bs)DMF-d₇
6-Bromo-1H-pyrrolo[2,3-b]pyridine-8.20 (d, J=2.0 Hz)---
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)7.45 (dd, J=3.2, 2.4 Hz)8.15 (dd, J=4.7, 1.5 Hz)7.08 (dd, J=7.8, 4.7 Hz)11.6 (br s)CDCl₃

Analysis of Predicted Spectrum:

  • H-2 Proton: The presence of the electron-withdrawing nitrile group at the C-3 position is expected to significantly deshield the H-2 proton, shifting its resonance downfield to approximately 8.3 ppm. This proton is anticipated to appear as a singlet due to the absence of adjacent protons.

  • H-5 and H-7 Protons: The protons on the pyridine ring, H-5 and H-7, are expected to form an AX system. The H-5 proton, being ortho to the nitrogen atom, will likely resonate at a lower field (~8.6 ppm) compared to the H-7 proton (~7.8 ppm). A small meta-coupling (J ≈ 2 Hz) is expected between these two protons, resulting in a doublet for each.

  • NH Proton: The pyrrole NH proton is typically observed as a broad singlet at a low field, predicted here to be around 12.5 ppm in DMSO-d₆, a common solvent for such compounds which facilitates proton exchange.

This predicted spectrum provides a valuable template for researchers synthesizing or working with this compound, enabling them to confirm its identity and purity.

Experimental Protocol for ¹H NMR Analysis

To ensure accurate and reproducible results, the following experimental protocol is recommended for the ¹H NMR analysis of this compound and its analogs.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.
  • Acquisition Parameters:
  • Spectral Width: 0-16 ppm
  • Number of Scans: 16-64 (depending on sample concentration)
  • Relaxation Delay (d1): 2-5 seconds
  • Acquisition Time (aq): 2-4 seconds
  • Processing Parameters:
  • Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio.
  • Manually phase the spectrum and correct the baseline.
  • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Visualizing the Analysis Workflow

The logical flow of the ¹H NMR analysis process, from sample preparation to final data interpretation, can be visualized as follows:

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Weigh Compound Solvent Dissolve in DMSO-d6 Compound->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Setup Spectrometer (≥400 MHz) Tube->Spectrometer Parameters Set Acquisition Parameters Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing to Solvent Baseline->Reference Integration Integration of Signals Reference->Integration ChemShift Chemical Shift Analysis Integration->ChemShift Multiplicity Multiplicity Analysis ChemShift->Multiplicity Coupling Coupling Constant Determination Multiplicity->Coupling Structure Structure Confirmation Coupling->Structure

Caption: Workflow for 1H NMR Analysis.

This structured workflow ensures a systematic approach to obtaining and interpreting high-quality ¹H NMR data.

The molecular structure of this compound with proton numbering is shown below:

Caption: Structure and Proton Numbering.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. By leveraging comparative data and a systematic analytical approach, researchers can confidently identify and characterize this important molecule and its derivatives, accelerating the pace of scientific discovery.

References

A Comparative Guide to the Reactivity of 6-Bromo vs. 3-Cyano Positions in 4-Azaindole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the reactivity of two key positions: the 6-bromo and the 3-cyano substituents. This comparison is supported by experimental data from analogous systems and established chemical principles, offering a framework for the selective chemical modification of the 4-azaindole core.

While direct, head-to-head quantitative comparisons on a 6-bromo-3-cyano-4-azaindole substrate are not extensively documented in publicly available literature, a clear picture of their distinct and often orthogonal reactivity can be drawn from studies on similarly substituted indoles, azaindoles, and other nitrogen-containing heterocycles.

I. Reactivity Profile of the 6-Bromo Position

The 6-bromo position on the 4-azaindole ring behaves as a typical aryl halide, making it an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the 3-cyano group enhances the electrophilicity of the C6 position, making it highly susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in these transformations.

Key reactions at the 6-bromo position include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Sonogashira Coupling: For the formation of C-C triple bonds.

  • Heck Coupling: For the formation of C-C double bonds.

These reactions are foundational in modern drug discovery for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on bromo-substituted indole/azaindole analogues, demonstrating the high efficiency of these transformations.

Table 1: Suzuki-Miyaura Coupling of Bromo-Substituted Indole Analogues

SubstrateCoupling PartnerCatalyst/LigandBaseSolventConditionsYield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80 °C, 2hHigh
4-Bromo-7-azaindole(1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato esterPd(PPh₃)₄K₂CO₃Not SpecifiedNot Specified85[1]

Table 2: Buchwald-Hartwig Amination of Bromo-Substituted Indole Analogues

SubstrateAmineCatalyst/LigandBaseSolventConditionsYield (%)
6-Bromo-1H-indazoleAnilineBrettPhos precatalystLiHMDSTHF65 °C, 12-24h85
6-Bromo-1H-indazoleMorpholineRuPhos precatalystLiHMDSTHF65 °C, 12-24h95
Halo-7-azaindolesVarious primary and secondary aminesPalladium precatalystsLiHMDSTHFMild ConditionsGood to Excellent
II. Reactivity Profile of the 3-Cyano Position

The 3-cyano group significantly alters the electronic properties of the 4-azaindole ring. As a potent electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic aromatic substitution. However, it opens up a different set of chemical transformations centered around the nitrile functionality itself.

Key reactions at the 3-cyano position include:

  • Nucleophilic Addition: The cyano group can be attacked by nucleophiles.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Reduction: The nitrile can be reduced to a primary amine.

  • Cyclization Reactions: The cyano group can participate in the formation of new heterocyclic rings.

These transformations are valuable for introducing polar functional groups that can act as hydrogen bond donors or acceptors, significantly impacting the solubility and target engagement of the molecule.

Quantitative data for reactions at the 3-cyano position of 4-azaindole is less commonly tabulated in direct comparison to cross-coupling yields. However, syntheses involving 3-cyanoindoles demonstrate the feasibility of various transformations.

Table 3: Representative Transformations of the 3-Cyanoindole Moiety

Reaction TypeReagents and ConditionsProduct Functional GroupTypical Yield Range
HydrolysisStrong acid (e.g., H₂SO₄) or base (e.g., NaOH), heatCarboxylic Acid or AmideModerate to High
ReductionLiAlH₄, H₂/Raney Ni, or other reducing agentsPrimary AmineModerate to High
CyclizationWith dinucleophiles (e.g., hydrazine, hydroxylamine)Fused heterocyclesVaries
III. Comparative Reactivity and Orthogonal Functionalization

The 6-bromo and 3-cyano positions on the 4-azaindole scaffold exhibit largely orthogonal reactivity, which is highly advantageous for selective, stepwise functionalization.

  • Primary Reactive Site for Cross-Coupling: The 6-bromo position is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in oxidative addition than a C-CN bond under typical cross-coupling conditions. In a molecule containing both a bromo and a cyano group, the Suzuki or Buchwald-Hartwig reaction would be expected to occur selectively at the bromo position.

  • Distinct Reactivity of the Cyano Group: The 3-cyano group's reactivity is governed by the electrophilicity of the nitrile carbon and its ability to be transformed into other functional groups through hydrolysis, reduction, or cycloaddition. These reactions typically require conditions that do not affect the aryl bromide at the 6-position.

This differential reactivity allows for a modular approach to the synthesis of complex 4-azaindole derivatives. For instance, a Suzuki coupling could be performed at the 6-position, followed by hydrolysis of the 3-cyano group to the corresponding carboxylic acid.

Experimental Protocols

The following are representative, detailed experimental protocols for the functionalization of a bromo-substituted azaindole analogue. These can serve as a starting point for the development of specific synthetic routes for 6-bromo-4-azaindole derivatives.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Indazole Analogue

This protocol is adapted from the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole.

Materials:

  • 5-Bromo-1-ethyl-1H-indazole (1 equiv)

  • Boronic acid or ester (2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%)

  • Potassium carbonate (2 equiv)

  • Anhydrous dimethoxyethane (DME)

  • Water

Procedure:

  • To a solution of the bromo indazole (1 mmol) in anhydrous DME (10 mL), add Pd(dppf)Cl₂ (10 mol%).

  • Stir the solution under an argon atmosphere for 1 hour.

  • Sequentially add the boronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of potassium carbonate (2 mmol) in water (2.5 mL).

  • Heat the mixture to 80 °C for 2 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Bromo-Indazole Analogue

This protocol is a general procedure for the amination of 6-bromo-1H-indazole with a secondary amine.

Materials:

  • 6-Bromo-1H-indazole (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • RuPhos precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-1H-indazole, the secondary amine, and the RuPhos precatalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous THF via syringe.

  • Add the LiHMDS solution dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathway Context

4-Azaindole derivatives are often designed as kinase inhibitors, interfering with intracellular signaling cascades crucial for cancer cell proliferation and survival. A common target is the ATP-binding pocket of kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Downstream_Effector Downstream Effector Kinase_B->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor 4_Azaindole_Inhibitor 4-Azaindole Inhibitor 4_Azaindole_Inhibitor->Kinase_B Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Generalized kinase signaling pathway inhibited by a 4-azaindole derivative.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Setup Setup Schlenk Flask (Stir bar, Reactants) Start->Setup Inert_Atmosphere Evacuate & Backfill with Argon (3x) Setup->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent (e.g., DME) Inert_Atmosphere->Solvent_Addition Base_Addition Add Aqueous Base (e.g., K2CO3) Solvent_Addition->Base_Addition Catalyst_Addition Add Pd Catalyst (e.g., Pd(dppf)Cl2) Base_Addition->Catalyst_Addition Reaction Heat Reaction Mixture (e.g., 80 °C) Catalyst_Addition->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Selective Functionalization Strategy

This diagram outlines the decision-making process for the selective functionalization of a hypothetical 6-bromo-3-cyano-4-azaindole.

Selective_Functionalization Start 6-Bromo-3-Cyano-4-Azaindole Target_Position Desired Functionalization Site? Start->Target_Position Position_6 Position 6 (Bromo) Target_Position->Position_6 C6 Position_3 Position 3 (Cyano) Target_Position->Position_3 C3 Reaction_Type_6 Choose Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) Position_6->Reaction_Type_6 Reaction_Type_3 Choose Nitrile Transformation (Hydrolysis, Reduction, etc.) Position_3->Reaction_Type_3 Conditions_6 Pd Catalyst, Ligand, Base (e.g., Pd(dppf)Cl2, K2CO3) Reaction_Type_6->Conditions_6 Conditions_3 Strong Acid/Base or Reducing Agent (e.g., LiAlH4) Reaction_Type_3->Conditions_3 Product_6 Product Functionalized at C6 Conditions_6->Product_6 Product_3 Product Functionalized at C3 Conditions_3->Product_3

Caption: Decision logic for selective functionalization of 6-bromo-3-cyano-4-azaindole.

References

A Comparative Guide to Assessing the Purity of Synthesized 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for assessing the purity of synthesized 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate method for your research and development needs.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of bioactive molecules.[1] Ensuring the purity of such intermediates is critical for the validity of subsequent research and the safety and efficacy of potential drug candidates. This guide focuses on the application of LC-MS for purity assessment and provides a comparative analysis with alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Predicted Synthesis and Potential Impurities

A plausible synthetic route for this compound can be envisioned starting from a suitable pyrrolopyridine precursor. The bromination of the pyrrolopyridine ring system is a key step, and various brominating agents like N-bromosuccinimide (NBS) can be employed.[2] The introduction of the carbonitrile group can be achieved through various standard synthetic transformations.

Based on this, potential impurities may include:

  • Starting Materials: Unreacted 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile or 6-bromo-1H-pyrrolo[3,2-b]pyridine.

  • Reagents: Residual brominating agents or other reagents used in the synthesis.

  • Byproducts: Isomeric brominated products (e.g., bromination at a different position), or di-brominated species.

  • Degradation Products: Products resulting from the decomposition of the target compound under specific conditions (e.g., hydrolysis of the nitrile group).

Purity Assessment Methodologies

3.1. LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture.[3] It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: A high-performance liquid chromatography system coupled to a mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan mode (e.g., m/z 100-500) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

3.2. Alternative Analytical Techniques

3.2.1. HPLC-UV

High-Performance Liquid Chromatography with an Ultraviolet detector is a robust and common technique for purity assessment.[4]

Experimental Protocol:

  • Sample Preparation: Same as for LC-MS.

  • Chromatographic Conditions: Similar to LC-MS, but can be optimized for UV detection.

  • Detection: UV detection at a wavelength where the target compound and expected impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).

3.2.2. GC-MS

Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent may be necessary if the compound is not sufficiently volatile.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of 100 °C, ramped to 280 °C.

  • MS Parameters: Electron Ionization (EI) source with a full scan range.

3.2.3. Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance spectroscopy is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the sample and a certified internal standard into a vial.

    • Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, number of protons, and molecular weights.

Comparative Performance

The following table summarizes the typical performance characteristics of the different analytical methods for the purity assessment of a compound like this compound.

Parameter LC-MS HPLC-UV GC-MS qNMR
Specificity Very HighModerate to HighHighHigh
Sensitivity (LOD/LOQ) Very High (pg-ng/mL)High (ng/mL)High (pg-ng/mL)Moderate (µg/mL)
Quantification Accuracy HighHighModerate to HighVery High
Throughput HighHighModerateLow
Compound Volatility Not RequiredNot RequiredRequiredNot Required
Structural Information High (MS/MS)LowHighVery High
Cost HighModerateHighHigh

Experimental Workflow Diagram

The following diagram illustrates the workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison cluster_report Final Reporting synthesis Synthesis of 6-Bromo-1H-pyrrolo [3,2-b]pyridine-3-carbonitrile sampling Representative Sampling synthesis->sampling dissolution Dissolution in Appropriate Solvent sampling->dissolution dilution Serial Dilution to Working Concentration dissolution->dilution qnmr qNMR Analysis dissolution->qnmr filtration Filtration (0.22 µm) dilution->filtration lcms LC-MS Analysis filtration->lcms hplcuv HPLC-UV Analysis filtration->hplcuv gcms GC-MS Analysis filtration->gcms data_processing Data Processing (Integration, Identification) lcms->data_processing hplcuv->data_processing gcms->data_processing qnmr->data_processing purity_calculation Purity Calculation & Impurity Profiling data_processing->purity_calculation comparison Method Comparison (Performance Metrics) purity_calculation->comparison final_report Comprehensive Purity Report comparison->final_report

Caption: Workflow for Purity Assessment of Synthesized Heterocyclic Compounds.

Conclusion

The choice of analytical method for purity assessment depends on the specific requirements of the analysis. LC-MS offers a superior combination of specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities. HPLC-UV is a cost-effective and robust alternative for routine purity checks when impurity identities are known. GC-MS is suitable for volatile impurities, while qNMR provides absolute quantification without the need for specific impurity reference standards, serving as an excellent orthogonal technique. For comprehensive characterization and quality control in a drug development setting, a combination of these methods, particularly LC-MS and qNMR, is recommended.

References

Navigating the Kinase Inhibitor Landscape: An In Vitro Screening Comparison of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes key in vitro performance metrics of various pyrrolopyridine derivatives, details the experimental protocols for their evaluation, and visualizes the general workflow and a relevant signaling pathway to provide a comprehensive resource for researchers in the field.

Performance Comparison of Pyrrolopyridine Derivatives

The following tables summarize the in vitro inhibitory activities of various pyrrolopyridine derivatives against different kinases and cancer cell lines. This data, extracted from multiple studies, allows for a comparative assessment of the potency of these compounds.

Compound ClassTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) FGFR17--
FGFR29--
FGFR325--
FGFR4712--
Pyrrolo[2,3-b]pyridine Derivative (Compound A) VEGFR2136Sunitinib261[1]
Pyrrolo[3,2-d]pyrimidine Derivatives KDR (VEGFR2)Various (pIC50 values reported)--
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (Compound 29) SARS-CoV-2 Mpro3220Lopinavir82170[2]
GC37612850[2]
Compound ClassCell LineActivityIC50 (µM)
1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t) HeLaAnticancer0.12[3]
SGC-7901Anticancer0.15
MCF-7Anticancer0.21[3]
Pyrrolo[1,2-a]quinoline Derivative (Compound 10a) A498 (Renal Cancer)Anticancer0.027[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vitro assays commonly used in the screening of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound, the kinase, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to measure the remaining ATP or the amount of ADP produced. The luminescent or fluorescent signal is proportional to the kinase activity.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Viability (Antiproliferative) Assay

This assay measures the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT or similar reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the MTT reagent to each well and incubate to allow the formation of formazan crystals. Alternatively, use a luminescent-based assay to measure ATP levels.

  • Measurement: Solubilize the formazan crystals and measure the absorbance, or read the luminescence.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Process and Pathways

Diagrams are essential tools for understanding complex biological processes and experimental workflows.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plate Preparation Compound_Prep->Assay_Plate Transfer Add_Kinase Add Kinase & Substrate Assay_Plate->Add_Kinase Add_ATP Initiate with ATP Add_Kinase->Add_ATP Incubate Incubation Add_ATP->Incubate Add_Reagent Add Detection Reagent Incubate->Add_Reagent Read_Plate Read Plate Add_Reagent->Read_Plate Data_Analysis IC50 Determination Read_Plate->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF Ligand FGF->FGFR Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyridine derivative.

References

Navigating the Synthesis of 6-Bromo-3-cyano-4-azaindole: A Review of Potential Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The construction of the 4-azaindole core, also known as 1H-pyrrolo[3,2-b]pyridine, is a well-explored area of heterocyclic chemistry. The subsequent introduction of bromo and cyano functionalities presents a multi-step synthetic challenge. Based on a thorough review of synthetic methodologies for related compounds, two primary retrosynthetic approaches can be envisioned for the preparation of 6-Bromo-3-cyano-4-azaindole.

Potential Synthetic Pathways

Two logical synthetic pathways can be proposed, starting from either a pre-functionalized pyridine ring or by building the pyrrole ring onto a substituted pyridine precursor.

Route 1: Late-Stage Functionalization of a 4-Azaindole Core

This approach would involve the initial synthesis of a 4-azaindole scaffold, followed by sequential bromination and cyanation. The key challenge in this route lies in controlling the regioselectivity of the electrophilic substitution reactions on the electron-rich azaindole ring system.

Route 2: Construction of the Azaindole Ring from a Pre-functionalized Pyridine

This strategy would commence with a pyridine derivative already bearing the necessary bromo and cyano or precursor groups. The pyrrole ring would then be annulated onto this pre-functionalized starting material. This approach could offer better control over the final substitution pattern.

Comparative Analysis of Potential Routes

Due to the absence of specific published data for direct comparison, the following table outlines a qualitative assessment of the potential advantages and disadvantages of each proposed route.

ParameterRoute 1: Late-Stage FunctionalizationRoute 2: Ring Construction from Functionalized Pyridine
Plausible Starting Material 4-AzaindoleSubstituted 2,3-diaminopyridine or related derivative
Key Transformations Electrophilic Bromination, CyanationCyclization/Annulation reactions (e.g., Fischer, Madelung)
Potential Advantages Potentially shorter route if starting material is available.Better control of regiochemistry.
Potential Challenges Poor regioselectivity during bromination and cyanation.Availability and synthesis of the functionalized pyridine starting material.
Estimated Number of Steps 3-5 steps4-6 steps
Potential Reagents NBS (for bromination), CuCN or Zn(CN)₂/Pd catalyst (for cyanation)Polyphosphoric acid, strong bases, transition metal catalysts

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for key steps in the proposed synthetic routes, based on established procedures for similar transformations. These are intended as a guide and would require significant optimization and experimental validation.

Route 1: Key Step - Regioselective Bromination of 4-Azaindole (Hypothetical)
  • Dissolution: Dissolve 4-azaindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 2: Key Step - Cyclization to form the 4-Azaindole Ring (Hypothetical)

This protocol is based on a modified Fischer indole synthesis.

  • Starting Material Preparation: Synthesize a suitable N-arylhydrazine from a functionalized 2-aminopyridine.

  • Condensation: React the N-arylhydrazine hydrochloride (1.0 eq) with a suitable ketone or aldehyde (e.g., pyruvic acid) (1.1 eq) in a solvent like ethanol.

  • Cyclization: Heat the resulting hydrazone intermediate in the presence of a cyclizing agent such as polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., ZnCl₂) at an elevated temperature (e.g., 100-150 °C).

  • Reaction Monitoring: Monitor the formation of the azaindole product by TLC or LC-MS.

  • Work-up and Purification: After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Purify the crude product by crystallization or column chromatography.

Workflow for Synthetic Route Evaluation

The selection of an optimal synthetic route for 6-Bromo-3-cyano-4-azaindole would necessitate a systematic evaluation process. The following diagram illustrates a logical workflow for this endeavor.

G Workflow for Synthetic Route Evaluation cluster_0 Route Identification cluster_1 Feasibility Assessment cluster_2 Experimental Validation cluster_3 Route Selection A Literature Search for 6-Bromo-3-cyano-4-azaindole Synthesis B Analysis of Analogous Azaindole Syntheses A->B C Proposal of Potential Synthetic Routes (Route 1 & 2) B->C D Starting Material Availability and Cost Analysis C->D E Evaluation of Reaction Conditions and Reagent Hazards D->E F Prediction of Potential Byproducts and Purification Challenges E->F G Small-Scale Test Reactions for Key Steps F->G H Optimization of Reaction Parameters (Solvent, Temp, Catalyst) G->H I Characterization of Intermediates and Final Product H->I J Comparison of Overall Yield, Purity, and Scalability I->J K Selection of Optimal Synthetic Route J->K

Caption: A logical workflow for the evaluation and selection of a synthetic route.

Conclusion

While a definitive, data-driven comparison of synthetic routes to 6-Bromo-3-cyano-4-azaindole is currently hampered by a lack of specific published examples, this guide provides a framework for approaching its synthesis. The two proposed strategies, late-stage functionalization and ring construction from a pre-functionalized pyridine, both present plausible, albeit challenging, pathways. The optimal route will likely depend on the availability of starting materials, the desired scale of synthesis, and the outcomes of experimental validation and optimization. Further research and publication in this specific area are needed to provide the scientific community with a more concrete and experimentally validated comparison.

Comparative Analysis of Drugs Derived from 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: A Guide to Validating Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential mechanisms of action for drugs derived from the 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold. While direct pharmacological data on this specific nitrile derivative is limited in publicly available literature, the broader class of pyrrolopyridines has demonstrated significant activity through several distinct mechanisms. This document focuses on three prominent mechanisms: inhibition of tubulin polymerization at the colchicine-binding site, selective inhibition of phosphodiesterase 4B (PDE4B), and inhibition of fibroblast growth factor receptor (FGFR).

We will explore the signaling pathways, present detailed experimental protocols for mechanism validation, and provide a comparative analysis of pyrrolopyridine derivatives against established alternative drugs for each target.

Inhibition of Tubulin Polymerization (Colchicine-Binding Site)

Derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2][3] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, a key strategy in cancer therapy.

Signaling Pathway

Inhibitors targeting the colchicine-binding site prevent the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Tubulin Dimers Depolymerization Microtubules->Mitotic Spindle Formation Forms Cell Division Cell Division Mitotic Spindle Formation->Cell Division Enables Apoptosis Apoptosis Mitotic Spindle Formation->Apoptosis Disruption leads to Pyrrolopyridine Derivative Pyrrolopyridine Derivative Pyrrolopyridine Derivative->Microtubules Inhibits Polymerization Colchicine Site Colchicine Site Pyrrolopyridine Derivative->Colchicine Site Binds to

Caption: Signaling pathway of colchicine-site tubulin inhibitors.

Quantitative Comparison of Tubulin Polymerization Inhibitors
Compound ClassSpecific CompoundTarget Cell LineIC50 (µM)
1H-pyrrolo[3,2-c]pyridine Derivative Compound 10tHeLa0.12[1][2]
SGC-79010.15[1][2]
MCF-70.21[1][2]
Stilbene Derivative (Alternative) Combretastatin A-4Various~0.002-0.005
Taxane (Alternative) PaclitaxelVarious~0.002-0.01
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control (e.g., Paclitaxel)

  • Negative control (vehicle)

  • 96-well microplate, temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Add 10 µL of the test compound at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

  • Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Plot the absorbance as a function of time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Phosphodiesterase 4B (PDE4B) Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent and selective inhibitory activity against phosphodiesterase 4B (PDE4B).[4][5] PDE4B is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

Signaling Pathway

PDE4B inhibitors block the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), leading to the transcription of anti-inflammatory genes.

cluster_0 cAMP Metabolism cluster_1 Downstream Signaling ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PDE4B PKA PKA cAMP->PKA Activates Adenylyl Cyclase Adenylyl Cyclase PDE4B PDE4B CREB CREB PKA->CREB Phosphorylates & Activates Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription CREB->Anti-inflammatory Gene Transcription Promotes Pyrrolopyridine Derivative Pyrrolopyridine Derivative Pyrrolopyridine Derivative->PDE4B Inhibits

Caption: Signaling pathway of PDE4B inhibitors.

Quantitative Comparison of PDE4B Inhibitors
Compound ClassSpecific CompoundPDE4B IC50 (µM)
1H-pyrrolo[2,3-b]pyridine Derivative Compound 70.48[4]
Compound 11h0.14[4]
Benzamide (Alternative) Roflumilast~0.0008[6][7]
Phthalimide (Alternative) Apremilast~0.074[8]
Experimental Protocol: Measurement of Intracellular cAMP Levels

This protocol describes the measurement of intracellular cAMP levels in response to a PDE4B inhibitor using a competitive immunoassay.

Materials:

  • Cell line expressing PDE4B (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Test compound

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA-based)

  • Cell lysis buffer

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and culture until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 30 minutes.

  • Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes to induce cAMP production.

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP conjugate for a limited number of antibody binding sites.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the concentration of cAMP in each sample by comparing the signal to a standard curve. An increase in cAMP levels in the presence of the test compound indicates PDE4B inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9][10] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. These inhibitors typically act as ATP-competitive agents, blocking the kinase activity of FGFRs and thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Signaling Pathway

FGFR inhibitors block the ATP-binding site of the receptor's kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.

cluster_0 FGFR Activation cluster_1 Downstream Signaling Cascades FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds to FGFR Dimerization & Autophosphorylation FGFR Dimerization & Autophosphorylation FGFR->FGFR Dimerization & Autophosphorylation Leads to RAS-MAPK Pathway RAS-MAPK Pathway FGFR Dimerization & Autophosphorylation->RAS-MAPK Pathway Activates PI3K-AKT Pathway PI3K-AKT Pathway FGFR Dimerization & Autophosphorylation->PI3K-AKT Pathway Activates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis RAS-MAPK Pathway->Cell Proliferation, Survival, Angiogenesis Promotes PI3K-AKT Pathway->Cell Proliferation, Survival, Angiogenesis Promotes Pyrrolopyridine Derivative Pyrrolopyridine Derivative Pyrrolopyridine Derivative->FGFR Dimerization & Autophosphorylation Inhibits

Caption: Signaling pathway of FGFR inhibitors.

Quantitative Comparison of FGFR Inhibitors
Compound ClassSpecific CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
1H-pyrrolo[2,3-b]pyridine Derivative Compound 4h7[9]9[9]25[9]
Pyrido[2,3-d]pyrimidin-7(8H)-one (Alternative) Erdafitinib1.2[11]2.54.6
1H-Pyrrolo[2,3-b]pyridine Derivative (Alternative) Pemigatinib0.4[11]0.51.2
Experimental Protocol: In Vitro FGFR Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of a specific FGFR isoform.

Materials:

  • Recombinant human FGFR kinase domain (e.g., FGFR1, FGFR2, or FGFR3)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Synthetic peptide substrate for FGFR

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound, recombinant FGFR enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[12][13][14]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system converts ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, a halogenated heterocyclic compound. Adherence to these procedures is essential for personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed.[1][2] All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesProtects against skin contact with the hazardous chemical.[2]
Eye Protection Safety glasses with side shields or gogglesPrevents eye exposure to dust or splashes.[2]
Face Protection Face shieldProvides an additional layer of protection for the face.[2]
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.

Disposal Workflow Overview

The proper disposal of this compound and associated waste involves a systematic process of segregation, packaging, labeling, and transfer to a licensed waste disposal service. The following diagram illustrates the logical workflow for this process.

cluster_0 Waste Generation & Segregation cluster_1 Waste Packaging & Labeling cluster_2 Waste Collection & Disposal A Unused/Expired This compound D Seal in original or compatible, labeled container A->D Solid Waste Stream B Contaminated Solid Waste (e.g., gloves, weighing paper) E Place in a designated, sealed, and labeled 'Halogenated Solid Waste' bag B->E Solid Waste Stream C Contaminated Glassware (e.g., beakers, flasks) F Decontaminate via rinsing C->F Decontamination G Store in designated hazardous waste accumulation area D->G E->G I Collect rinsate in 'Halogenated Liquid Waste' container F->I Liquid Waste Stream H Arrange for pickup by a licensed hazardous waste disposal service G->H Final Disposal I->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.